4-octylbenzene-1,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-octylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHXNRAGDKQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041525 | |
| Record name | 4-Octylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6565-70-4 | |
| Record name | 4-Octylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6565-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OCTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-octylbenzene-1,3-diol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a phenolic lipid belonging to the family of 4-alkylresorcinols. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl chain at the fourth position. While its shorter-chain analog, 4-butylresorcinol, has gained significant attention for its potent tyrosinase inhibitory activity and use in cosmetic skin-lightening formulations, this compound is a subject of growing interest for its potential applications in pharmaceuticals and fine chemical synthesis.[1] Its longer alkyl chain imparts distinct physicochemical properties that may influence its biological activity, solubility, and formulation characteristics. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties, synthesis, and biological activity of this compound.
Core Physical and Chemical Properties
Quantitative data on the specific physical properties of this compound are not extensively reported in publicly available literature. However, based on the known properties of its analogs and general chemical principles, the following information can be presented.
| Property | Value | Source/Notes |
| IUPAC Name | This compound | |
| Synonyms | 4-Octylresorcinol, Resorcinol, 4-octyl- | [2] |
| CAS Number | 6565-70-4 | [3] |
| Molecular Formula | C₁₄H₂₂O₂ | [2][3] |
| Molecular Weight | 222.32 g/mol | [2] |
| Melting Point | Not available | Data for 4-butylresorcinol is 50.0 to 55.0 °C. The longer alkyl chain of the octyl derivative is expected to influence the melting point. |
| Boiling Point | Not available | Data for 4-butylresorcinol is 166 °C at 7 mmHg. The boiling point of the octyl derivative is expected to be higher due to increased molecular weight and van der Waals forces. |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | [4] Based on the properties of 4-butylresorcinol, solubility in water is expected to be lower for the octyl analog due to the longer, more hydrophobic alkyl chain. It is expected to be soluble in alcohols and other organic solvents. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the phenolic hydroxyl protons, and the protons of the octyl chain. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.0-7.5 ppm). The hydroxyl protons will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The octyl chain will show a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the methylene groups in the middle of the chain, and a triplet for the methylene group attached to the aromatic ring (~2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the hydroxyl-substituted carbons appearing at higher chemical shifts (downfield). The carbons of the octyl chain will also be resolved, with the terminal methyl carbon appearing at the lowest chemical shift (upfield).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.
-
Absorptions around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the octyl chain's methylene and methyl groups.
-
Aromatic C=C stretching vibrations in the region of 1500-1600 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 222.3). Fragmentation patterns would likely involve cleavage of the octyl chain and fragmentation of the aromatic ring.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, established methods for the synthesis of 4-alkylresorcinols can be adapted.
Synthesis of this compound
A common synthetic route for 4-alkylresorcinols involves a two-step process: Friedel-Crafts acylation of resorcinol followed by reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride
-
Reaction: Resorcinol is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to form 4-octanoylresorcinol.
-
General Procedure:
-
To a cooled solution of resorcinol in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), the Lewis acid catalyst is added portion-wise.
-
Octanoyl chloride is then added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product, 4-octanoylresorcinol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
Step 2: Reduction of 4-Octanoylresorcinol
-
Reaction: The carbonyl group of 4-octanoylresorcinol is reduced to a methylene group to yield this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst is a greener alternative.
-
General Procedure (Catalytic Hydrogenation):
-
4-Octanoylresorcinol is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (either at atmospheric or elevated pressure) and stirred until the reaction is complete.
-
The catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting this compound is purified by recrystallization or column chromatography.
-
A more direct, one-step synthesis has been briefly described, involving the reaction of resorcinol with 1-octanol in the presence of alumina at high temperatures (275 °C), with continuous removal of water.[5] However, a detailed experimental protocol for this method is not available.
Experimental Workflow for Synthesis
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound.
-
General HPLC Conditions (adapted from methods for related compounds):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as acetic acid or formic acid, to improve peak shape) is a common mobile phase.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the resorcinol chromophore (around 280 nm) is appropriate.
-
Quantification: Quantification can be achieved using an external standard method with a calibration curve prepared from a pure standard of this compound.
-
Biological Activity and Signaling Pathways
The primary biological activity of 4-alkylresorcinols is the inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[6][7][8]
Tyrosinase Inhibition
4-Alkylresorcinols are known to be potent, competitive inhibitors of tyrosinase.[5] The inhibitory activity is dependent on the length of the alkyl chain. Studies on a series of 4-alkylresorcinols have shown that the inhibitory potency increases with the length of the alkyl chain up to a certain point. While specific IC₅₀ values for this compound are not consistently reported, it is expected to be a potent tyrosinase inhibitor, likely with a low micromolar IC₅₀ value. For comparison, 4-butylresorcinol has a reported IC₅₀ of 21 µmol/L against human tyrosinase.[7]
The proposed mechanism of inhibition involves the binding of the resorcinol moiety to the active site of the tyrosinase enzyme, which contains copper ions. The alkyl chain likely contributes to the binding affinity and may influence the orientation of the molecule within the active site.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-OCTYL-BENZENE-1,3-DIOL [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. Benzene, octyl- [webbook.nist.gov]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qvsiete.com [qvsiete.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 4-octylbenzene-1,3-diol
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-octylbenzene-1,3-diol, also known as 4-octylresorcinol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide includes data on homologous 4-alkylresorcinols, particularly 4-butylresorcinol, to provide a comparative context for its potential biological activities and synthesis.
Compound Identification and Structure
Chemical Name: this compound
Synonyms: 4-n-octyl resorcinol, Octylresorcinol
Molecular Formula: C₁₄H₂₂O₂
Molecular Weight: 222.33 g/mol [1]
Structure:
(Note: This is a placeholder image. The actual structure has a benzene ring with hydroxyl groups at positions 1 and 3, and an octyl chain at position 4.)
Physicochemical and Safety Data
The following table summarizes key physicochemical and safety information for this compound.
| Property | Value | Reference |
| MDL Number | MFCD01684758 | [1] |
| Storage Conditions | 2-8°C, Inert Gas | [1] |
| Hazard Statements | H302, H312, H315, H319, H332 | [2] |
| Precautionary Statements | P202, P261, P262, P264+P265, P270 | [2] |
Synthesis of 4-Alkylresorcinols
The synthesis of 4-alkylresorcinols, including the octyl derivative, typically follows a two-step process: an acylation reaction to introduce the acyl side chain, followed by a reduction of the keto group.
General Synthetic Pathways
Two common pathways for the synthesis of 4-alkylresorcinols are outlined below.
Caption: General synthetic pathways for 4-alkylresorcinols.
Experimental Protocol: Synthesis of 4-Alkylresorcinol via Friedel-Crafts Acylation and Reduction
The following is a generalized protocol adapted from methods for synthesizing 4-alkylresorcinols, such as 4-butylresorcinol.[2][3] This protocol should be optimized for the synthesis of 4-octylresorcinol.
Step 1: Friedel-Crafts Acylation of Resorcinol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add resorcinol (1.0 eq), a solvent (e.g., toluene), a Lewis acid catalyst such as zinc chloride (1.3 eq), and the corresponding fatty acid, in this case, octanoic acid (1.25 eq).
-
Reaction: Heat the mixture to 80-120°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture and add water. The product, 4-octanoylresorcinol, will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization.
Step 2: Reduction of 4-Acylresorcinol
-
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a suitable pressure reactor, add the 4-octanoylresorcinol (1.0 eq), a catalyst such as 5% Palladium on Carbon (Pd/C), and a solvent like methanol.
-
Reaction: Pressurize the reactor with hydrogen gas (0.1-5.0 MPa) and heat to 50-120°C. Stir the reaction for 3-4 hours, monitoring for completion.[4]
-
Work-up: After the reaction, cool the vessel, and carefully filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 4-octylresorcinol can be purified by recrystallization or column chromatography.
-
-
Method B: Huang-Minlon Reduction
-
Reaction Setup: In a flask, dissolve the 4-octanoylresorcinol and an alkali like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
-
Hydrazone Formation: Add an excess of hydrazine hydrate and heat the mixture at reflux for 1-3 hours.
-
Reduction: Distill off the excess hydrazine and water until the reaction temperature rises to 170-220°C.
-
Reaction Completion: Maintain this temperature and continue to reflux for 1-4 hours until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, add water, and acidify to precipitate the product. The crude 4-octylresorcinol is then filtered, washed, and purified.
-
Biological Activity and Mechanism of Action
While specific biological data for this compound is scarce, the class of 4-alkylresorcinols is well-known for its potent inhibition of tyrosinase, the key enzyme in melanin synthesis.[5]
Tyrosinase Inhibition
Data for the closely related 4-butylresorcinol and 4-hexylresorcinol demonstrate strong tyrosinase inhibitory activity. It is plausible that 4-octylresorcinol exhibits similar properties.
| Compound | Tyrosinase Inhibition IC₅₀ (Human) | Melanin Production Inhibition IC₅₀ (MelanoDerm) | Reference |
| 4-Butylresorcinol | 21 µmol/L | 13.5 µmol/L | [5] |
| 4-Hexylresorcinol | 94 µmol/L | Not Reported | [6] |
| Kojic Acid | ~500 µmol/L | > 400 µmol/L | [5] |
| Hydroquinone | Millimolar Range | < 40 µmol/L | [5] |
| Arbutin | Millimolar Range | > 5000 µmol/L | [5] |
Mechanism of Action of 4-Alkylresorcinols
Studies on 4-butylresorcinol indicate that its hypopigmentary effect is due to the direct inhibition of tyrosinase activity. It does not appear to significantly affect signaling pathways such as ERK or Akt, which can also modulate melanogenesis.[7]
References
- 1. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 4. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qvsiete.com [qvsiete.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Analysis of 4-octylbenzene-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). Due to the limited availability of directly published spectral data for this specific compound, this guide presents predicted data based on the analysis of homologous 4-alkylresorcinols, alongside detailed, generalized experimental protocols for acquiring such data. Furthermore, this document elucidates the well-established mechanism of tyrosinase inhibition by 4-alkylresorcinols, a key biological pathway relevant to their application in dermatology and pharmacology.
Predicted and Comparative Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.2-6.4 | m | 2H | Ar-H |
| ~4.5-5.5 | br s | 2H | Ar-OH |
| ~2.4-2.6 | t | 2H | Ar-CH₂- |
| ~1.5-1.7 | m | 2H | -CH₂- |
| ~1.2-1.4 | m | 10H | -(CH₂)₅- |
| ~0.8-0.9 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~155-157 | C-OH |
| ~140-142 | C-alkyl |
| ~130-132 | Ar-CH |
| ~110-115 | C-H (Ar) |
| ~102-108 | C-H (Ar) |
| ~35-37 | Ar-CH₂- |
| ~31-33 | -CH₂- |
| ~29-30 | -(CH₂)₅- |
| ~22-24 | -CH₂- |
| ~14 | -CH₃ |
Note: Predicted values are based on trends observed in the spectra of 4-ethylresorcinol, 4-butylresorcinol, and 4-hexylresorcinol.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch (phenolic) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1450-1470 | Medium | C-H bend (aliphatic) |
| ~1150-1250 | Strong | C-O stretch (phenol) |
| ~800-850 | Strong | Ar-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 222.16 | [M]⁺ (Molecular Ion) |
| 137.06 | [M - C₆H₁₃]⁺ (Benzylic cleavage) |
| 124.05 | [M - C₇H₁₄]⁺ (McLafferty rearrangement) |
| 110.04 | [Resorcinol]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing : Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Sample Preparation (Thin Film) : Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Acquisition : Record a background spectrum of the empty ATR crystal or the clean salt plate. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The acquired spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used. For less stable compounds, electrospray ionization (ESI) from a solution may be preferred.
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI is a softer ionization method that typically yields the molecular ion with minimal fragmentation.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Signaling Pathway and Experimental Workflow
Tyrosinase Inhibition by 4-Alkylresorcinols
4-Alkylresorcinols are well-documented inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Their inhibitory action is a critical aspect of their use as skin-lightening agents. The following diagram illustrates the simplified melanogenesis pathway and the point of inhibition by 4-alkylresorcinols.
An In-depth Technical Guide on the Solubility of 4-octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a phenolic lipid of significant interest in the pharmaceutical and cosmetic industries for its potential biological activities. A thorough understanding of its solubility is critical for formulation development, bioavailability, and overall efficacy. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound.
A review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound across a range of common solvents. However, its chemical structure, featuring a polar dihydroxy benzene ring and a long, non-polar octyl chain, defines its amphiphilic and highly lipophilic nature. This is quantitatively supported by its calculated octanol-water partition coefficient (LogP).
To provide a practical reference for formulation scientists, this guide includes available solubility data for the closely related, shorter-chain analogue, 4-butylbenzene-1,3-diol (4-butylresorcinol). Furthermore, a detailed, standardized experimental protocol for determining solubility via the equilibrium shake-flask method is provided to enable researchers to generate precise data in their own laboratories.
Physicochemical Properties of this compound
The defining structural feature of this compound is its C8 alkyl chain, which imparts significant hydrophobicity. This property governs its solubility behavior, making it readily soluble in non-polar and semi-polar organic solvents while having very limited solubility in aqueous media.
Octanol-Water Partition Coefficient (LogP): The LogP value is a measure of a compound's lipophilicity. A higher LogP indicates a greater preference for a non-polar (lipid) environment over a polar (aqueous) one.
| Compound | Predicted LogP | Interpretation |
| This compound | ~4.8 - 5.5 | Highly Lipophilic |
| 4-butylbenzene-1,3-diol | ~2.4 - 2.8 | Moderately Lipophilic[1] |
Note: LogP values are calculated estimates from various chemical informatics platforms. The significantly higher LogP of the octyl derivative compared to the butyl derivative underscores its much greater hydrophobicity and predicts lower aqueous solubility.
Solubility Profile
While specific quantitative data for this compound is not available in the literature, its high lipophilicity suggests it is soluble in a range of organic solvents , including:
-
Alcohols (e.g., Ethanol, Isopropanol)
-
Glycols (e.g., Propylene Glycol, Polyethylene Glycol)
-
Ethers
-
Ketones (e.g., Acetone)
-
Esters (e.g., Ethyl Acetate)
-
Oils and Lipids
Conversely, it is expected to be poorly soluble to practically insoluble in water .
Reference Data: Solubility of 4-butylbenzene-1,3-diol
For formulation reference, the following table summarizes the available quantitative and qualitative solubility data for the C4 analogue, 4-butylresorcinol. It is crucial to note that due to its shorter alkyl chain and lower LogP, 4-butylresorcinol is significantly more water-soluble than this compound is expected to be.
| Solvent | Type | Reported Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | |
| Ethanol (EtOH) | Polar Protic | Soluble | |
| Propylene Glycol | Polar Protic | Soluble | |
| Oils (e.g., Caprylic/Capric Triglyceride) | Non-polar | Soluble | |
| Water | Polar Protic | Limited / Poorly Soluble |
Biological Context and Potential Signaling Pathways
Alkylresorcinols, as a class of amphiphilic phenolic lipids, are known to interact with biological membranes.[2][3] Their structure allows them to intercalate into the lipid bilayer, which can modulate membrane fluidity and the function of membrane-bound proteins. While specific signaling pathways for this compound are not well-defined in the literature, the biological activities of long-chain alkylresorcinols are generally attributed to:
-
Antioxidant Activity: The phenolic ring can donate a hydrogen atom to neutralize free radicals.
-
Enzyme Inhibition: They have been shown to inhibit various enzymes, a property that is being explored for therapeutic applications.
-
Antimicrobial Effects: Their ability to disrupt microbial cell membranes contributes to their antimicrobial properties.[2]
The diagram below illustrates the logical relationship of how the amphiphilic nature of an alkylresorcinol leads to its primary biological interaction.
Caption: Logical flow from molecular structure to biological activity.
Experimental Protocol: Equilibrium Solubility Determination
To address the lack of quantitative data, researchers can employ the widely accepted equilibrium shake-flask method, as outlined in OECD Guideline 105.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25°C or 37°C).
Materials:
-
This compound (high purity)
-
Selected solvent (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Validated analytical system for quantification (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Equilibrium Saturation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Pipette a known volume (e.g., 5 mL) of the solvent into the vial.
-
Securely cap the vial and place it in the constant temperature shaker.
-
Agitate the vial at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary tests can establish the minimum time required.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of solvent to bring its concentration within the linear range of the analytical calibration curve.
-
-
Quantification:
-
Analyze the diluted samples and the standard solutions using the validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted samples.
-
-
Calculation and Reporting:
-
Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the equilibrium solubility.
-
The experiment should be performed in triplicate.
-
Report the solubility in standard units (e.g., mg/mL, g/100g , molarity) along with the temperature and the standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. 4-Butylresorcinol | C10H14O2 | CID 205912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. laboratuar.com [laboratuar.com]
- 7. who.int [who.int]
An In-depth Technical Guide to the Synthesis of 4-octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-octylbenzene-1,3-diol, also known as 4-octylresorcinol. This compound is of significant interest in the pharmaceutical and cosmetic industries for its various biological activities. This document details the primary synthetic routes, precursor materials, necessary reagents, and detailed experimental protocols.
Introduction to Synthetic Strategies
The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the introduction of an eight-carbon acyl group onto the resorcinol ring, typically via a Friedel-Crafts acylation or a similar reaction, to yield the intermediate 4-octanoylresorcinol. The second step is the reduction of the keto functional group of this intermediate to an alkyl group, yielding the final product, this compound.
Several methods can be employed for the reduction of the keto intermediate, each with its own advantages and disadvantages regarding reaction conditions, substrate compatibility, and environmental impact. The most common reduction techniques include the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.
Precursors and Reagents
The successful synthesis of this compound relies on the appropriate selection of precursors and reagents for each step. The following tables summarize the necessary materials for the primary synthetic pathways.
Acylation of Resorcinol to 4-octanoylresorcinol
| Role | Chemical Name | Molecular Formula | Key Considerations |
| Starting Material | Resorcinol (Benzene-1,3-diol) | C₆H₆O₂ | High purity is recommended. |
| Acylating Agent | Octanoic acid | C₈H₁₆O₂ | A common and relatively safe acylating agent. |
| Acylating Agent | Octanoyl chloride | C₈H₁₅ClO | More reactive than octanoic acid, but moisture sensitive. |
| Catalyst | Zinc chloride (anhydrous) | ZnCl₂ | A common Lewis acid catalyst for this reaction. |
| Solvent | Toluene | C₇H₈ | Used to facilitate the reaction and for azeotropic removal of water. |
Reduction of 4-octanoylresorcinol
| Reduction Method | Precursor | Primary Reagents | Solvent/Medium | Key Considerations |
| Clemmensen Reduction | 4-octanoylresorcinol | Zinc amalgam (Zn(Hg)), Hydrochloric acid (conc.) | Water, Toluene | Strongly acidic conditions, not suitable for acid-sensitive substrates.[1] |
| Wolff-Kishner Reduction | 4-octanoylresorcinol | Hydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH) | Diethylene glycol | Strongly basic conditions, not suitable for base-sensitive substrates.[2] |
| Catalytic Hydrogenation | 4-octanoylresorcinol | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | Ethanol, Methanol | Requires specialized high-pressure equipment. |
| PMHS Reduction | 4-octanoylresorcinol | Polymethylhydrosiloxane (PMHS), Palladium on carbon (Pd/C) | Methanol, Ethanol | Milder conditions compared to traditional hydrogenation.[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-octanoylresorcinol via Friedel-Crafts Acylation
This protocol is adapted from procedures for the synthesis of similar 4-acylresorcinols.[3][4]
Reaction:
Caption: Friedel-Crafts acylation of resorcinol with octanoic acid.
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add resorcinol (1.0 eq), zinc chloride (1.3 eq), and toluene.
-
Heat the mixture to reflux to remove any residual water from the resorcinol and zinc chloride.
-
Cool the mixture slightly and add octanoic acid (1.25 eq).
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture and add water to dissolve the zinc salts.
-
Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-octanoylresorcinol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Step 2: Reduction of 4-octanoylresorcinol to this compound
This is a classic method for the reduction of aryl ketones.[1][5][6]
Reaction:
Caption: Clemmensen reduction of 4-octanoylresorcinol.
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 4-octanoylresorcinol in a suitable organic solvent (e.g., toluene).
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may need to be added during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This method is suitable for base-stable compounds.[2][7]
Reaction:
Caption: Wolff-Kishner reduction of 4-octanoylresorcinol.
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 4-octanoylresorcinol and potassium hydroxide in diethylene glycol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 1-3 hours to form the hydrazone.
-
Increase the temperature to distill off the excess hydrazine hydrate and water, allowing the reaction temperature to rise to 180-220°C.
-
Maintain this temperature and continue to reflux for an additional 2-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
This is a milder and more environmentally friendly reduction method.[3]
Reaction:
Caption: PMHS reduction of 4-octanoylresorcinol.
Procedure:
-
In a three-necked flask, suspend 4-octanoylresorcinol (1.0 eq) and 5% palladium on carbon (catalytic amount) in methanol.
-
Add polymethylhydrosiloxane (PMHS) (excess hydrogen equivalent) to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 3-6 hours.
-
Monitor the reaction completion by HPLC or TLC.
-
After the reaction is complete, filter off the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting oily residue can be purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield this compound.
Overall Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct their own risk assessments and optimization studies for these procedures in a laboratory setting.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
A Deep Dive into 4-Octylbenzene-1,3-diol: A Technical Whitepaper on its Presumed Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octylbenzene-1,3-diol, an alkylresorcinol, is a phenolic lipid with potential applications in the pharmaceutical and cosmetic industries. While direct research on the specific mechanisms of this compound is limited, this whitepaper synthesizes the extensive research on its close structural analogs, primarily 4-butylresorcinol and 4-hexylresorcinol, to extrapolate its likely mechanisms of action. The primary focus of this document is on its potent, competitive inhibition of tyrosinase, a key enzyme in melanogenesis, making it a strong candidate for the treatment of hyperpigmentation. Additionally, this paper will explore its potential as an antimicrobial agent. This guide provides a comprehensive overview of the pertinent signaling pathways, quantitative efficacy data from related compounds, and detailed experimental protocols to facilitate further research and development.
Introduction
Alkylresorcinols are a class of phenolic lipids characterized by a dihydroxybenzene (resorcinol) ring with an alkyl chain at the 4-position. These compounds are of significant interest due to their diverse biological activities. This compound, with its eight-carbon alkyl chain, is structurally similar to well-studied analogs like 4-butylresorcinol and 4-hexylresorcinol. These analogs have established efficacy as potent tyrosinase inhibitors and antimicrobial agents. This whitepaper will leverage the existing body of research on these analogs to build a comprehensive understanding of the probable mechanism of action of this compound.
Primary Mechanism of Action: Tyrosinase Inhibition
The most well-documented mechanism of action for 4-alkylresorcinols is the inhibition of tyrosinase, the rate-limiting enzyme in the synthesis of melanin.[1][2] This makes these compounds highly effective agents for reducing skin hyperpigmentation disorders such as melasma and age spots.[3][4]
The Melanogenesis Pathway and the Role of Tyrosinase
Melanogenesis, the process of melanin production, is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Tyrosinase catalyzes both of these critical steps. Dopaquinone is a precursor to the two main types of melanin: eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). By inhibiting tyrosinase, 4-alkylresorcinols effectively block the initial and rate-limiting steps of this pathway, leading to a reduction in melanin synthesis.
Competitive Inhibition of Tyrosinase
Studies on 4-butylresorcinol have demonstrated that it acts as a competitive inhibitor of tyrosinase.[5] This means it binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. This direct inhibition of the enzyme's activity is the primary mechanism for its hypopigmenting effects.[1] Research indicates that 4-butylresorcinol does not significantly alter signaling pathways that can indirectly affect melanogenesis, such as the ERK or Akt pathways, further supporting direct tyrosinase inhibition as the core mechanism.[1][6]
Enhanced Proteolytic Degradation of Tyrosinase
In addition to competitive inhibition, evidence suggests that 4-butylresorcinol can also enhance the proteolytic degradation of tyrosinase.[5] This is achieved through the activation of the p38 MAPK pathway, which leads to increased ubiquitination of tyrosinase, marking it for degradation by proteasomes.[5] This dual action of both inhibiting tyrosinase activity and reducing the total amount of the enzyme makes 4-alkylresorcinols particularly potent in reducing melanin production.
Signaling Pathway for Tyrosinase Inhibition and Degradation
The following diagram illustrates the dual mechanism of action of 4-alkylresorcinols on melanogenesis.
Caption: Dual mechanism of 4-Alkylresorcinol on melanogenesis.
Quantitative Efficacy of 4-Alkylresorcinol Analogs
The following table summarizes the in vitro inhibitory concentrations (IC50) of 4-butylresorcinol against human tyrosinase and melanin production, demonstrating its high potency compared to other common skin-lightening agents. It is anticipated that this compound would exhibit similar, if not greater, potency due to its increased lipophilicity, which may enhance its interaction with the enzyme.
| Compound | Human Tyrosinase IC50 (µM) | Melanin Production IC50 (µM) in MelanoDerm™ |
| 4-Butylresorcinol | 21 [3] | 13.5 [3] |
| Kojic Acid | ~500[3] | >400[3] |
| Arbutin | >5000[3] | >5000[3] |
| Hydroquinone | Weak inhibitor in the millimolar range[3] | <40[3] |
Secondary Mechanism of Action: Antimicrobial Activity
Alkylresorcinols, particularly 4-hexylresorcinol, have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[7][8] This property suggests a potential secondary mechanism of action for this compound, which could be beneficial in topical formulations.
Proposed Antimicrobial Action
The antimicrobial effects of phenolic lipids like alkylresorcinols are believed to stem from their interaction with microbial cell membranes and intracellular proteins.[7] Their amphiphilic nature allows them to insert into the lipid bilayer of cell membranes, disrupting their integrity and function, which can lead to cell death.
Efficacy as an Antibiotic Adjuvant
Research on 4-hexylresorcinol has shown that it can act as an adjuvant to enhance the efficacy of conventional antibiotics.[9][10] When used in combination, it can significantly reduce the minimum inhibitory concentration (MIC) of various antibiotics against a range of microorganisms, including antibiotic-resistant strains.[9] This synergistic effect is a promising area for future research into this compound.
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, this section provides detailed methodologies for key experiments based on protocols used for its analogs.
In Vitro Human Tyrosinase Inhibition Assay
This protocol outlines the steps to determine the IC50 value of a test compound against human tyrosinase.
Caption: Workflow for tyrosinase inhibition assay.
Detailed Steps:
-
Enzyme and Substrate Preparation: A solution of human tyrosinase is prepared in a phosphate buffer (pH 6.8). The substrate, L-DOPA, is also dissolved in the same buffer.
-
Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.
-
Assay Procedure: In a 96-well microplate, the tyrosinase solution is mixed with the different concentrations of the test compound and incubated for a specific period at a controlled temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the L-DOPA solution to each well. The formation of dopachrome, an orange-colored intermediate, is measured spectrophotometrically by reading the absorbance at 475 nm over time.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Melanin Synthesis Inhibition in Cell Culture
This protocol describes how to assess the effect of a test compound on melanin production in a cell-based model.
Detailed Steps:
-
Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.[5]
-
Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Cell Lysis and Melanin Quantification: After treatment, the cells are washed and lysed. The melanin content in the cell lysate is quantified by measuring the absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.
-
Data Analysis: The percentage of melanin synthesis inhibition is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Detailed Steps:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.
-
Broth Microdilution: A serial two-fold dilution of this compound is prepared in a 96-well microplate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Based on the extensive evidence from its structural analogs, this compound is strongly presumed to act as a potent tyrosinase inhibitor with a dual mechanism involving competitive inhibition and enhanced proteolytic degradation of the enzyme. This positions it as a highly promising candidate for the development of novel treatments for hyperpigmentation. Furthermore, its potential antimicrobial properties and its ability to act as an antibiotic adjuvant warrant further investigation.
Future research should focus on direct in vitro and in vivo studies of this compound to confirm these hypothesized mechanisms and to quantify its efficacy and safety. Head-to-head comparison studies with its shorter-chain analogs would be invaluable in understanding the structure-activity relationship of the alkyl chain length. Clinical trials will be necessary to establish its therapeutic potential in dermatological applications.
References
- 1. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 2. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of 4-Hexylresorcinol as antibiotic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-Octylbenzene-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a resorcinol derivative that has garnered significant attention for its potent biological activities, most notably its inhibitory effects on melanogenesis. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its primary mechanism of action as a tyrosinase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.
Introduction
Hyperpigmentary disorders, such as melasma and age spots, are common dermatological conditions characterized by the excessive production and accumulation of melanin.[1] A key enzyme in the intricate process of melanin synthesis is tyrosinase.[2] Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[3] this compound has emerged as a highly effective inhibitor of tyrosinase, demonstrating superior potency compared to many established agents.[1] Its ability to reduce melanin synthesis has been validated in numerous in vitro and in vivo studies, making it a compound of significant interest for both cosmetic and therapeutic applications.[3][4]
Mechanism of Action: Potent Tyrosinase Inhibition
The principal biological activity of this compound is its direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[5][6] It is also reported to inhibit tyrosinase-related protein-1 (TRP-1).[3][4] The hypopigmentary effect of this compound is primarily attributed to this direct enzymatic inhibition.[5][7]
Studies have indicated that this compound acts as a competitive inhibitor of tyrosinase.[8] Interestingly, its mechanism of action appears to be independent of major signaling pathways that regulate melanogenesis, such as the extracellular signal-regulated kinase (ERK) and Akt signaling pathways.[5][9] this compound does not appear to induce the activation of ERK or Akt, nor does it affect the degradation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[5][9] Furthermore, it does not influence the phosphorylation of cAMP response element-binding protein (CREB), which is involved in stimulating MITF expression.[5][9]
In addition to direct enzyme inhibition, some research suggests that this compound may also enhance the proteolytic degradation of tyrosinase, contributing to its overall efficacy in reducing melanin production.[8]
Signaling Pathway
Quantitative Data on Biological Activity
The potency of this compound as a tyrosinase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Assay | Target | IC50 (µM) | Reference |
| Tyrosinase Inhibition | Human Tyrosinase | 21 | [10][11] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.15 - 0.56 | [12] |
| Melanin Production Inhibition | MelanoDerm Skin Model | 13.5 | [10][11] |
For comparison, the IC50 values of other known tyrosinase inhibitors are significantly higher, indicating lower potency.
| Compound | Target | IC50 (µM) | Reference |
| Kojic Acid | Human Tyrosinase | ~500 | [10][11] |
| Arbutin | Human Tyrosinase | ~6500 | [10] |
| Hydroquinone | Human Tyrosinase | ~4400 | [10] |
Other Potential Biological Activities
While the primary focus of research on 4-alkylresorcinols has been on their skin-lightening properties, related compounds have demonstrated other biological activities.
-
Antimicrobial Activity: 4-Hexylresorcinol, a closely related compound, has shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] It has also been shown to enhance the efficacy of various antibiotics.[13] Specific minimum inhibitory concentration (MIC) data for 4-octylresorcinol is less prevalent in the reviewed literature.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound solution, phosphate buffer, and a solution of mushroom tyrosinase.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Cellular Melanin Content Assay
This assay quantifies the effect of a compound on melanin synthesis in a cellular context.
Materials:
-
B16F10 melanoma cells or other suitable melanocyte cell line
-
Cell culture medium and supplements
-
α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis stimulator
-
This compound (test compound)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH
-
Spectrophotometer or microplate reader
-
BCA protein assay kit or similar for protein quantification
Procedure:
-
Culture the melanoma cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of the test compound in the presence of a melanogenesis stimulator like α-MSH for a specified period (e.g., 72 hours).
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH and incubate at an elevated temperature (e.g., 60°C) for approximately 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength of around 405 nm.
-
Determine the total protein content of the cell lysate using a protein assay kit.
-
Normalize the melanin content to the total protein content for each sample.
-
Calculate the percentage of melanin inhibition relative to the stimulated control group (cells treated with α-MSH only).[3]
Experimental Workflow
Conclusion
This compound is a highly potent and effective inhibitor of tyrosinase, the key enzyme in melanin synthesis. Its primary mechanism of action is through direct, competitive inhibition, independent of major signaling pathways that regulate melanogenesis. The quantitative data clearly demonstrates its superiority over other commonly used skin-lightening agents. While further research into its other potential biological activities, such as antimicrobial and antioxidant effects, is warranted, its role as a leading compound in the management of hyperpigmentation is well-established. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this promising molecule.
References
- 1. amik-cosmetics.com [amik-cosmetics.com]
- 2. cipherskincare.com [cipherskincare.com]
- 3. benchchem.com [benchchem.com]
- 4. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 7. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 8. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qvsiete.com [qvsiete.com]
- 11. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-octylbenzene-1,3-diol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-octylbenzene-1,3-diol, a resorcinol derivative with significant potential in various industrial applications, particularly in the pharmaceutical and cosmetic sectors. This document details its synthesis, physicochemical properties, and the biological activities of the core molecule and its derivatives, with a focus on tyrosinase inhibition.
Introduction
This compound, also known as 4-n-octylresorcinol, is an organic compound that has garnered attention for its role as a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a hydrophobic octyl chain and a hydrophilic resorcinol moiety, imparts unique properties that make it a valuable ingredient in formulations such as UV absorbers in sunscreens and cosmetics.[1] Related compounds, such as 4-butylresorcinol, are well-documented for their potent inhibition of tyrosinase, a key enzyme in melanin synthesis, making this class of molecules highly relevant for the treatment of hyperpigmentation.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂ | [4] |
| Molecular Weight | 222.32 g/mol | [4] |
| Synonyms | 4-n-octylresorcinol, 4-Octyl-benzene-1,3-diol | [4] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis of this compound
The synthesis of 4-alkylresorcinols, including the octyl derivative, predominantly follows a two-step process: an acylation or condensation reaction to introduce the alkyl chain, followed by a reduction of the intermediate.[2]
Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This is a widely employed method for synthesizing 4-alkylresorcinols.[2]
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve resorcinol (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2-3 equivalents), in portions.
-
Acylation: Add octanoyl chloride (1 equivalent) dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature of 50-60°C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-octanoylresorcinol can be purified by column chromatography or recrystallization.
Step 2: Reduction of 4-octanoylresorcinol
The resulting ketone, 4-octanoylresorcinol, is then reduced to yield this compound. Common reduction methods include Clemmensen reduction, Wolff-Kishner reduction, and catalytic hydrogenation.[2]
-
Catalytic Hydrogenation (Greener Alternative): [2]
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-octanoylresorcinol (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Add a catalyst, typically 5% or 10% palladium on carbon (Pd/C).[2]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The final product can be purified by recrystallization.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Derivatives of this compound
Modifying the core structure of 4-alkylresorcinols is a key strategy for developing new agents with improved properties such as enhanced potency, better stability, and improved skin penetration.[2]
Synthesis of Hydroxyalkyl Resorcinols and Alkyl Resorcinol Glucosides
To develop novel tyrosinase inhibitors, hydroxyalkyl resorcinols and resorcinol alkyl glucosides have been synthesized.[5]
Experimental Protocol (General Scheme):
-
Synthesis of Hydroxyalkyl Resorcinols: These can be prepared through various methods, including the reduction of corresponding keto-derivatives.
-
Glycosylation: The synthesized hydroxyalkyl resorcinols can then be glycosylated using methods like the Koenigs-Knorr reaction to produce the desired alkyl resorcinol glucosides.[5] This involves reacting the hydroxyalkyl resorcinol with a protected glycosyl halide in the presence of a promoter.
-
Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the final product.
Biological Activity: Tyrosinase Inhibition
4-alkylresorcinols are recognized as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[2] This makes them attractive compounds for treating hyperpigmentation disorders.
Mechanism of Action
The precise mechanism of tyrosinase inhibition by resorcinol derivatives is still a subject of discussion.[6] While initially considered to be simple competitive inhibitors, some studies suggest they may act as suicide inactivators.[6][7] This proposed mechanism involves the resorcinol derivative being oxidized by tyrosinase to a reactive intermediate, which then irreversibly inactivates the enzyme.[7]
Signaling Pathway of Tyrosinase in Melanogenesis
Caption: Simplified pathway of melanogenesis and the inhibitory action of this compound.
Quantitative Data on Tyrosinase Inhibition
| Compound | In Vitro IC₅₀ (µM) | In Vivo IC₅₀ (µM) |
| 4-n-butylresorcinol | 21 | 13.5 |
| Kojic Acid | 500 | - |
| Arbutin | >5000 | - |
| Hydroquinone | >1000 | <40 |
Data for 4-n-butylresorcinol from Wikipedia, which cites other studies.[3]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant applications in the pharmaceutical and cosmetic industries. Their synthesis is achievable through established chemical routes, and their potent tyrosinase inhibitory activity makes them prime candidates for further research and development in the field of dermatology and beyond. Future studies should focus on elucidating the precise mechanism of action of these compounds and exploring the structure-activity relationships of a wider range of derivatives to optimize their efficacy and safety profiles.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]
- 4. 4-OCTYL-BENZENE-1,3-DIOL [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicological Data of 4-Octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). This guide summarizes the available information and incorporates data from structurally related compounds, such as other long-chain alkylresorcinols, to provide a comprehensive overview. All data derived from analogue compounds are clearly indicated.
Executive Summary
This compound is a phenolic lipid belonging to the alkylresorcinol family. While specific toxicological data for this compound is scarce, information from related molecules suggests a moderate acute oral toxicity profile and the potential for skin and eye irritation. This document provides a detailed summary of the available toxicological data, outlines standard experimental protocols for assessing key toxicity endpoints, and visualizes relevant pathways and workflows to support further research and safety assessments.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Octylresorcinol |
| CAS Number | 6565-70-4[1] |
| Molecular Formula | C14H22O2[1] |
| Molecular Weight | 222.32 g/mol [1] |
| Appearance | Not specified |
| Solubility | Not specified |
Toxicological Data
Acute Toxicity
| Endpoint | Test Substance | Species | Route | Value | Classification |
| LD50 | 4-Butylresorcinol | Rat | Oral | 500 mg/kg[2] | Harmful if swallowed |
| LD50 | 4-Hexylresorcinol | Rat | Oral | 550 mg/kg[3] | Harmful if swallowed |
| LD50 | Resorcinol | Rabbit | Dermal | 3360 mg/kg[4] | Not Classified |
| LC50 | Resorcinol | Rat | Inhalation | 21.3 mg/L (1 h)[4] | Not Classified |
Based on the available data for shorter-chain alkylresorcinols, this compound is anticipated to have a moderate order of acute oral toxicity. A study on a mixture of alkylresorcinols from rye showed no toxic effects in rats when administered in feed at concentrations up to 5 g/kg.[5]
Skin Irritation and Corrosion
No specific skin irritation studies on this compound were identified. However, a Safety Data Sheet for the related compound 4-ethylresorcinol classifies it as a Category 2 skin irritant.[6] Clinical studies on 4-butylresorcinol at a concentration of 0.3% showed it to be well-tolerated, though it has the potential to cause mild and transient skin irritation.[7][8]
| Endpoint | Test Substance | Species | Result | Classification |
| Skin Irritation | 4-Ethylresorcinol | Rabbit (presumed) | Irritant | Category 2[6] |
| Skin Irritation | 4-Butylresorcinol (0.3% cream) | Human | Well-tolerated, mild and transient irritation possible | Not Classified |
Eye Irritation
Direct data for this compound is unavailable. A Safety Data Sheet for 4-ethylresorcinol indicates it is a Category 2 eye irritant.[6]
| Endpoint | Test Substance | Species | Result | Classification |
| Eye Irritation | 4-Ethylresorcinol | Rabbit (presumed) | Serious eye irritation | Category 2[6] |
Skin Sensitization
There are no specific skin sensitization data for this compound. The parent compound, resorcinol, has been identified as a skin sensitizer in a Local Lymph Node Assay (LLNA).
| Endpoint | Test Substance | Assay | Result | Potency |
| Skin Sensitization | Resorcinol | LLNA | Positive | EC3 value of ~6%[9] |
Genotoxicity
No Ames test or in vitro chromosome aberration assay results were found for this compound. Some in vitro studies on general alkylresorcinols have suggested slight antimutagenic effects in membrane-based models.[5]
Carcinogenicity
No carcinogenicity studies for this compound were identified. In vitro studies have suggested that alkylresorcinols may have a role in preventing intestinal cancers.[5] However, long-term in vivo studies are lacking.
Experimental Protocols
The following sections detail the standard methodologies for key toxicological assessments.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause irritation or corrosion upon a single dermal application.[10][11]
-
Test System: Typically, a single young adult albino rabbit is used for the initial test.
-
Procedure:
-
Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.
-
0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) under a gauze patch.
-
The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the dressing and any residual test substance are removed.
-
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is performed according to a standardized scale. The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]
-
Classification: The substance is classified based on the severity and reversibility of the skin reactions according to systems like the Globally Harmonized System (GHS).[12]
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or damage.[1][13]
-
Test System: Albino rabbits are the preferred species.
-
Procedure:
-
A single dose of the test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyelids are gently held together for about one second.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] Corneal opacity, iris lesions, and conjunctival redness and swelling are scored.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14]
-
Test System: Mice are used as the test species.
-
Procedure:
-
The test substance is applied to the dorsum of the ears for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., tritiated thymidine) is injected intravenously to measure cell proliferation.
-
After 5 hours, the draining auricular lymph nodes are excised.
-
-
Endpoint: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to that in vehicle-treated controls. An SI of 3 or greater is considered a positive response.[13]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is widely used to assess the mutagenic potential of a substance.[15]
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium lacking the required amino acid.
-
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) compared to the negative control.[16]
In Vitro Mammalian Chromosome Aberration Test (OECD 473)
This assay evaluates the potential of a substance to induce structural chromosome damage in cultured mammalian cells.[4][17]
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cell cultures are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Cells are harvested at a suitable time after exposure, and metaphase chromosomes are prepared and analyzed microscopically for structural aberrations.
-
-
Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the control group indicates a positive result.
Signaling Pathways
Information on the signaling pathways involved in the toxicity of this compound is not available. However, studies on the related compound 4-butylresorcinol, primarily in the context of its depigmenting effects, show that it acts as a direct inhibitor of the enzyme tyrosinase. This inhibition does not appear to involve the modulation of major signaling pathways like ERK or Akt, which are known to regulate melanogenesis.[5][18] It is plausible that the primary interaction of this compound with biological systems is also through direct enzyme inhibition or interaction with cellular membranes due to its amphiphilic nature.[19]
Conclusion
The available toxicological data for this compound is limited, necessitating a cautious approach to its safety assessment. Based on information from structurally related alkylresorcinols, it is likely to exhibit moderate acute oral toxicity and has the potential to be a skin and eye irritant. Its sensitization potential is unknown but warrants investigation, given that the parent compound, resorcinol, is a known sensitizer. Further studies, including acute toxicity testing (oral, dermal, and inhalation), in vitro genotoxicity assays (Ames test and chromosome aberration), and a local lymph node assay for skin sensitization, are required to establish a comprehensive toxicological profile for this compound.
References
- 1. achmem.com [achmem.com]
- 2. criver.com [criver.com]
- 3. Dietary alkylresorcinols: Absorption, bioactivities, and possible use as biomarkers of whole-grain wheat- and rye-rich foods | SLU publication database (SLUpub) [publications.slu.se]
- 4. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The skin sensitization potential of resorcinol: experience with the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 14. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 16. :: Environmental Analysis Health and Toxicology [eaht.org]
- 17. criver.com [criver.com]
- 18. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 19. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate of 4-Octylbenzene-1,3-diol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Octylbenzene-1,3-diol, a substituted resorcinol, is anticipated to undergo several environmental fate processes, including biodegradation, photodegradation, and bioaccumulation. Based on the behavior of analogous compounds, it is predicted that this compound will be biodegradable under aerobic conditions, although the rate may be influenced by the presence of the octyl chain. Photodegradation in aqueous environments is also a likely transformation pathway. Due to its lipophilic octyl group, the potential for bioaccumulation in aquatic organisms is a significant consideration. Hydrolysis is not expected to be a major degradation pathway for this compound. This document outlines the predicted environmental fate of this compound, details relevant experimental protocols for its assessment, and provides visual representations of key processes.
Predicted Environmental Fate and Transport
The environmental behavior of this compound is largely dictated by its chemical structure, which features a hydrophilic resorcinol (1,3-dihydroxybenzene) head and a hydrophobic octyl tail. This amphiphilic nature will influence its partitioning between water, soil, and biota.
Biodegradation
Prediction: this compound is expected to be biodegradable, primarily under aerobic conditions. The degradation is likely initiated by microbial oxidation of the alkyl chain and/or hydroxylation of the aromatic ring. The presence of the two hydroxyl groups on the benzene ring may increase its susceptibility to microbial attack compared to single-substituted alkylphenols.
Supporting Evidence from Analogs:
-
Alkylphenols: Bacteria, particularly from the Pseudomonas and Sphingomonas genera, are known to degrade long-chain alkylphenols.[1] The degradation often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage.[1]
-
Resorcinol: Resorcinol itself is readily biodegradable under both aerobic and anaerobic conditions.[2][3]
Predicted Biodegradation Pathway: A plausible aerobic biodegradation pathway for this compound is initiated by a monooxygenase, leading to further hydroxylation of the aromatic ring to form a triol. This is followed by ring cleavage catalyzed by a dioxygenase, and subsequent metabolism of the resulting aliphatic acids.
Photodegradation
Prediction: this compound is likely to undergo photodegradation in sunlit aquatic environments. The process will be influenced by factors such as pH, the presence of photosensitizers (e.g., humic acids), and reactive oxygen species.
Supporting Evidence from Analogs:
-
Nonylphenol: Photodegradation of nonylphenol in aqueous solutions has been observed, with the formation of hydroxylated intermediates.[4][5][6] The presence of Fe(III) can enhance the photodegradation rate.[5]
-
Resorcinol: In the atmosphere, resorcinol is rapidly degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 2 hours.[3]
Hydrolysis
Prediction: Hydrolysis is not expected to be a significant environmental fate process for this compound. The ether linkages that are susceptible to hydrolysis are absent in its structure.
Supporting Evidence from Analogs:
-
Phthalate Esters: While not direct structural analogs, the principles of hydrolysis apply. Phthalate esters can undergo hydrolysis, but this is not a relevant pathway for compounds lacking hydrolyzable functional groups.[6]
-
Resorcinol: Resorcinol does not contain functional groups that are readily hydrolyzed under typical environmental conditions.[3]
Bioaccumulation
Prediction: this compound has a moderate to high potential for bioaccumulation in aquatic organisms. The lipophilic octyl chain will drive partitioning into fatty tissues.
Supporting Evidence from Analogs:
-
Nonylphenol and Octylphenol: These compounds are known to bioaccumulate in a wide range of aquatic organisms, including algae, crustaceans, mollusks, and fish.[4][7][8] Bioconcentration factors (BCFs) for nonylphenol in fish tissues have been estimated to range from 13 to 410.[7] The high octanol-water partition coefficient (Kow) of these compounds is a key indicator of their bioaccumulation potential.[9]
Quantitative Data from Analogous Compounds
The following table summarizes key environmental fate data for structural analogs of this compound. This data can be used to estimate the potential environmental behavior of the target compound.
| Parameter | Compound | Value | Reference |
| Biodegradation | |||
| Half-life (aerobic) | Resorcinol | 0.16 - 0.24 days (activated sludge) | [3] |
| Degradation | Nonylphenol | Resistant to degradation in sediment (t½ > 60 years) | [4] |
| Photodegradation | |||
| Half-life (atmosphere) | Resorcinol | ~2 hours (reaction with hydroxyl radicals) | [3] |
| Degradation Efficiency | Nonylphenol Ethoxylates | 36.6% in 96 hours (UVA irradiation in pure water) | [5] |
| Bioaccumulation | |||
| Bioconcentration Factor (BCF) | Nonylphenol | 13 - 410 (fish tissue) | [7] |
| Bioconcentration Factor (BCF) | Resorcinol | 2 (estimated) | [3] |
| Physicochemical Properties | |||
| log Kow | Nonylphenol | 4.48 | [10] |
| Water Solubility | Resorcinol | High | [2] |
Experimental Protocols
To definitively determine the environmental fate of this compound, a series of standardized laboratory tests are required. The following sections outline the methodologies for key experiments.
Biodegradation Testing
Objective: To assess the extent and rate of aerobic biodegradation of this compound.
Methodology (based on OECD Guideline 301):
-
Inoculum: Use an activated sludge from a municipal wastewater treatment plant.[11]
-
Test System: Set up sealed vessels containing a defined mineral medium, the test substance (this compound) as the sole carbon source, and the microbial inoculum.[12]
-
Monitoring: Measure the depletion of dissolved oxygen (respirometry) or the evolution of carbon dioxide over a 28-day period.[11][12]
-
Analysis: Calculate the percentage of theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) to determine the extent of biodegradation.
Photodegradation Testing
Objective: To determine the rate and pathway of photodegradation of this compound in water.
Methodology (based on OECD Guideline for Phototransformation of Chemicals in Water):
-
Test Solution: Prepare a solution of this compound in purified water.
-
Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[13]
-
Controls: Maintain dark controls to account for any non-photolytic degradation.
-
Sampling and Analysis: At various time intervals, collect samples and analyze the concentration of this compound and any potential degradation products using techniques like HPLC-UV or LC-MS.[5]
-
Kinetics: Determine the photodegradation rate constant and half-life.
Bioaccumulation Testing
Objective: To measure the bioconcentration factor (BCF) of this compound in a model aquatic organism (e.g., fish).
Methodology (based on OECD Guideline 305):
-
Test Organism: Select a suitable fish species (e.g., zebrafish, rainbow trout).
-
Exposure (Uptake Phase): Expose the fish to a constant, sublethal concentration of this compound in water for a defined period.
-
Depuration Phase: Transfer the fish to clean water and monitor the elimination of the substance from their tissues.
-
Sampling and Analysis: At regular intervals during both phases, sample fish tissue and the test water. Analyze the concentrations of this compound.
-
BCF Calculation: Calculate the BCF as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady state.
Ecotoxicological Considerations
The degradation products of this compound may also have ecotoxicological effects. For instance, the biodegradation of alkylphenol ethoxylates can lead to the formation of more persistent and toxic alkylphenols.[9] Therefore, a comprehensive environmental risk assessment should also consider the toxicity of the parent compound and its major transformation products.
Conclusion and Recommendations
While direct data is lacking, a predictive assessment based on structurally similar compounds suggests that this compound is likely to be biodegradable and photodegradable, but also has the potential to bioaccumulate in aquatic organisms. It is strongly recommended that experimental studies following standardized protocols be conducted to definitively determine the environmental fate and ecotoxicological profile of this compound. This information is crucial for conducting a thorough environmental risk assessment, particularly for a compound intended for use in pharmaceutical or other applications with potential environmental release. The data generated will be vital for ensuring the environmental safety of this and other similar molecules.
References
- 1. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resorcinol (CICADS 71, 2006) [inchem.org]
- 3. Environmental Project, 942 – Substance flow analysis of resorcinol – 5 Environmental and health hazards of resorcinol [www2.mst.dk]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. connectsci.au [connectsci.au]
- 6. Photodegradation of nonylphenol by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aloki.hu [aloki.hu]
- 8. researchgate.net [researchgate.net]
- 9. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. | Semantic Scholar [semanticscholar.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. method for measuring the biodegradation of organic chemicals | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 13. ecetoc.org [ecetoc.org]
Methodological & Application
Application Note: Synthesis of 4-octylbenzene-1,3-diol (4-octylresorcinol)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-octylbenzene-1,3-diol, commonly known as 4-octylresorcinol, is an organic compound with applications in various fields, including its use as an intermediate in the synthesis of pharmaceuticals and fine chemicals[1]. Its structure, featuring a hydrophilic diol on an aromatic ring and a hydrophobic alkyl chain, makes it a subject of interest. The synthesis of 4-alkylresorcinols is a well-established process in organic chemistry, typically involving a two-step procedure: a Friedel-Crafts acylation of resorcinol followed by the reduction of the resulting keto-intermediate[2][3]. This document provides a detailed protocol for the synthesis of 4-octylresorcinol via this common pathway.
Overall Synthetic Scheme
The synthesis is generally accomplished in two main stages:
-
Friedel-Crafts Acylation: Resorcinol is acylated with octanoic acid or its derivative (e.g., octanoyl chloride) in the presence of a Lewis acid catalyst to yield 4-octanoylresorcinol.
-
Reduction: The carbonyl group of 4-octanoylresorcinol is reduced to a methylene group to form the final product, 4-octylresorcinol. Common methods for this transformation include the Clemmensen reduction or catalytic hydrogenation[4][5].
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Resorcinol to produce 4-Octanoylresorcinol
This procedure is adapted from analogous acylations of resorcinol[6]. The Friedel-Crafts acylation introduces the octanoyl group onto the electron-rich resorcinol ring[2].
-
Materials:
-
Resorcinol (1.0 eq)
-
Octanoic acid (1.25 eq)
-
Zinc chloride (ZnCl₂) (1.3 eq)
-
Toluene
-
Ethyl acetate
-
Water
-
Ethanol
-
-
Procedure:
-
To a three-necked flask equipped with a Dean-Stark apparatus and a condenser, add resorcinol (1.0 eq), toluene, zinc chloride (1.3 eq), and octanoic acid (1.25 eq).
-
Heat the reaction mixture to 105-110°C and maintain this temperature for 4-6 hours, collecting the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
Heat the mixture to distill off the toluene.
-
Cool the remaining aqueous solution to room temperature and perform liquid-liquid extraction 2-3 times using ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting oily or solid residue by recrystallization from an ethanol/water mixture to yield 4-octanoylresorcinol.
-
Step 2: Reduction of 4-Octanoylresorcinol
Two effective methods for the reduction of the aryl-alkyl ketone are presented below.
Method A: Clemmensen Reduction
The Clemmensen reduction is a classic method for converting ketones to alkanes using zinc amalgam and concentrated hydrochloric acid, and it is particularly effective for aryl-alkyl ketones[4][5][7].
-
Materials:
-
4-Octanoylresorcinol (1.0 eq)
-
Zinc amalgam (Zn(Hg)) (excess)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution for a few minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, concentrated HCl, and a solvent like toluene.
-
Add the 4-octanoylresorcinol to the flask.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and decant the liquid from the excess zinc amalgam.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-octylresorcinol.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Method B: Catalytic Hydrogenation
This method is a greener and often milder alternative to the Clemmensen reduction, avoiding the use of toxic mercury and strong acids[2]. The following protocol is based on a similar reduction of 4-butyrylresorcinol[6].
-
Materials:
-
4-Octanoylresorcinol (1.0 eq)
-
5% Palladium on Carbon (Pd/C) (e.g., 0.007x by weight)
-
Polymethylhydrosiloxane (PMHS) (hydrogen equivalent > 5 eq)
-
Methanol or Ethanol
-
n-Hexane
-
Activated carbon
-
-
Procedure:
-
In a three-necked flask, add 4-octanoylresorcinol (1.0 eq), 5% Pd/C, and methanol.
-
Add polymethylhydrosiloxane (PMHS).
-
Raise the temperature to 50°C and stir for 3-4 hours.
-
Monitor the reaction completion by HPLC.
-
Once the reaction is complete, cool the mixture and filter off the Pd/C catalyst.
-
Concentrate the mother liquor under reduced pressure to remove the solvent.
-
Dissolve the resulting oily residue in n-hexane.
-
Decolorize with activated carbon and recrystallize to obtain the final product, 4-octylresorcinol.
-
Data Presentation
The following table summarizes representative yields and purity for the synthesis of the analogous compound, 4-butylresorcinol, which can serve as a reference for the expected outcomes in the synthesis of 4-octylresorcinol[6].
| Step | Reactant | Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |
| Acylation | Resorcinol | Friedel-Crafts | Butyric acid, ZnCl₂ | Toluene | 105-110 | 4-6 | 84.7 | - |
| Reduction | 4-Butyrylresorcinol | Catalytic Hydrogenation | 5% Pd/C, PMHS | Methanol | 50 | 3-4 | 72.3 | 99.1 |
| Reduction | 4-Butyrylresorcinol | Catalytic Hydrogenation | 5% Pd/C, PMHS | Ethanol | 60 | 6 | 75.6 | 98.6 |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 4-octylbenzene-1,3-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-octylbenzene-1,3-diol, also known as 4-octylresorcinol, is an organic compound with applications in pharmaceuticals and as an intermediate in fine chemical synthesis.[1][2] Its utility in these fields is highly dependent on its purity. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. The methodologies presented are based on established procedures for analogous compounds, such as 4-butylresorcinol, and general organic chemistry principles.
Purification Methods
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Recrystallization
Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the purified compound. The impurities remain in the solvent.
Column Chromatography
Column chromatography is a versatile separation technique that can be used to purify solid and liquid compounds.[3][4] It involves passing a solution of the impure compound through a column packed with a stationary phase, such as silica gel.[4] The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent), allowing for their separation.[4][5]
Data Presentation
The selection of an appropriate solvent system is crucial for successful purification. The following table summarizes solvents that have been reported for the purification of the closely related compound, 4-butylresorcinol, and can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Compound | Solvent System | Reported Purity | Reference |
| Recrystallization | 4-butylresorcinol | n-hexane | 99.1% | [6] |
| Recrystallization | 4-butylresorcinol | ethanol/water | - | [6][7] |
| Recrystallization | 4-butylresorcinol | benzene | - | [8] |
| Recrystallization | 4-n-butylresorcinol | methylene chloride | 99.4% - 99.5% | [9] |
| Column Chromatography | 4-butylresorcinol derivatives | silica gel with hexane/ethyl acetate | - | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from methods used for the purification of 4-butylresorcinol.[6][7][8]
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-hexane, toluene, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water)
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Choose a suitable solvent by testing small amounts of the crude material. A good solvent will dissolve the compound when hot but not when cold. Based on analogous compounds, n-hexane or a mixture of ethanol and water are good starting points.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the compound has completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process. Once at room temperature, place the flask in a cold bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.[3][4][5][10]
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.[3] A gradient of hexane and ethyl acetate is a common choice for compounds of this polarity.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions.
-
If using a solvent gradient, gradually increase the polarity of the eluting solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
The following diagrams illustrate the general workflows for the purification methods described.
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
References
- 1. 4-OCTYL-BENZENE-1,3-DIOL [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. static.igem.org [static.igem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]
- 9. KR100895586B1 - Process for preparing high purity 4-ene-butylresorcinol crystals - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: Quantitative Analysis of 4-Octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is an organic compound with applications in pharmaceuticals and as an intermediate in fine chemical synthesis.[1] Accurate quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound in various matrices, leveraging established methods for structurally similar alkylresorcinols. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a robust and widely available technique suitable for a range of sample types.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte, and has been used for related phenolic compounds.[7][8]
Quantitative Data Summary
The following table summarizes quantitative data from validated methods for closely related alkylresorcinols, which can be considered indicative for the analysis of this compound.
| Analytical Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery | Reference |
| UPLC-MS/MS | 4-Hexylresorcinol | Shrimp | 1.0–100.0 µg/L | 0.25 µg/kg | 0.80 µg/kg | 81.35% - 94.68% | [4] |
| HPLC-FLD | 4-Hexylresorcinol | Shrimp & Crab | 0.2–10.0 ppm | - | - | 92.54% - 97.67% | [2] |
| RP-HPLC | 4-n-Butylresorcinol | Liposome Matrix | 5–55 µg/mL | 1.21 µg/mL | 4.04 µg/mL | - | [9] |
| GC-MS | 4-Nonylphenols | Biological Samples | - | 20 ng/g | - | 86.0% - 93.4% | [7] |
| GC-MS | 4-tert-Octylphenol | Biological Samples | - | 2 ng/g | - | 95.8% - 96.4% | [7] |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol is adapted from a method for 4-n-butylresorcinol and is suitable for routine analysis in pharmaceutical formulations.[9][10]
1. Materials and Reagents:
-
This compound standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Phosphate Buffer
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water:Glacial Acetic Acid (79:20:1 v/v/v), adjust pH to 2.1–2.6[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[3]
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of methanol.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by UPLC-MS/MS
This protocol is adapted from a highly sensitive method for 4-hexylresorcinol in biological matrices and is ideal for trace-level analysis.[4][11]
1. Materials and Reagents:
-
This compound standard (purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., PRIME HLB)[4]
2. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
3. UPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 221.2 (for [M-H]⁻ of this compound)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
5. Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Prepare working standards by serial dilution in a mixture of methanol and water (1:1).
6. Sample Preparation (Solid-Phase Extraction):
-
Homogenize the sample and extract with methanol.
-
Dilute the extract with water to a final methanol concentration of 50%.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
7. Data Analysis:
-
Generate a calibration curve using the peak areas of the calibration standards.
-
Quantify the this compound in the samples using the calibration curve.
Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Octylbenzene-1,3-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a versatile aromatic organic compound that serves as a valuable intermediate in various synthetic applications.[1][2] Its structure, featuring a resorcinol moiety with a long alkyl chain, makes it a key building block in the synthesis of diverse molecular scaffolds, including pharmaceuticals and fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its application as a precursor for the synthesis of cannabinoid analogues.
Application Notes
The primary application of this compound in contemporary organic synthesis is as a starting material for the creation of cannabidiol (CBD) analogues. Natural CBD possesses a pentyl side chain. By substituting olivetol (5-pentylresorcinol) with this compound, novel CBD analogues with an octyl side chain can be synthesized. These structural modifications are of significant interest in medicinal chemistry and drug development, as altering the length of the alkyl chain can modulate the pharmacological properties of the resulting cannabinoid.
The key reaction employing this compound is a Friedel-Crafts alkylation, where it is condensed with a suitable monoterpene, such as p-menthadienol, in the presence of an acid catalyst. This reaction leads to the formation of the characteristic bicyclic cannabinoid scaffold. The synthesis of these analogues allows researchers to explore the structure-activity relationships of cannabinoids, potentially leading to the development of new therapeutic agents with improved efficacy or safety profiles.
Quantitative Data Summary
The following table summarizes the yields of cannabidiol analogues synthesized from various alkylresorcinols, demonstrating the feasibility of using this compound in such reactions.
| Alkylresorcinol Precursor | Product (Cannabinoid Analogue) | Yield (%) | Reference |
| 5-Propylresorcinol (Divarinol) | Cannabidivarin (CBDV) | up to 26% | [1] |
| 5-Pentylresorcinol (Olivetol) | Cannabidiol (CBD) | up to 38% | [1] |
| This compound | 4'-Octyl-Cannabidiol | Not specified, but analogous reaction is established | Inferred from[1] |
Experimental Protocols
Synthesis of 4'-Octyl-Cannabidiol Analogue
This protocol is adapted from established procedures for the synthesis of cannabidiol and its analogues.
Reaction Scheme:
Caption: Synthesis of 4'-Octyl-Cannabidiol Analogue.
Materials:
-
This compound
-
(+)-(1S,4R)-4-Isopropenyl-1-methyl-2-cyclohexen-1-ol (p-menthadienol)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
While stirring, add a solution of (+)-(1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4'-octyl-cannabidiol analogue from the abnormal isomer and other impurities.
Characterization:
The structure and purity of the synthesized 4'-octyl-cannabidiol analogue should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Cannabinoid Analogue Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of cannabinoid analogues from alkylresorcinols.
References
Application Notes and Protocols: 4-Octylbenzene-1,3-diol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a versatile aromatic organic compound that has garnered significant interest as an intermediate in the synthesis of pharmaceutically active compounds. Its amphiphilic nature, stemming from the hydrophilic resorcinol ring and the lipophilic octyl chain, makes it a valuable building block for molecules designed to interact with biological membranes and enzymes. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a primary focus on its role as a precursor to potent tyrosinase inhibitors for dermatological applications. While broadly applicable in fine chemical synthesis, its utility is particularly pronounced in the development of agents for treating hyperpigmentation disorders.
Core Applications in Pharmaceutical Synthesis
The primary pharmaceutical application of 4-alkylbenzene-1,3-diols, including the octyl derivative, lies in the development of topical treatments for skin disorders. These compounds are effective inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] By blocking this enzyme, they can reduce the production of melanin, making them valuable active ingredients in formulations aimed at treating conditions like melasma and age spots. While often used in cosmetic skincare, these applications extend into the pharmaceutical realm for the treatment of hyperpigmentation.
Synthesis of 4-Alkylresorcinols: A General Overview
The synthesis of 4-alkylresorcinols, including this compound, typically follows a two-step synthetic route. This common strategy involves an initial acylation reaction to introduce the carbonyl-containing side chain, followed by a reduction of the keto group to yield the final alkylresorcinol.[1]
A prevalent method for the first step is the Friedel-Crafts acylation of resorcinol with an appropriate carboxylic acid or acyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The subsequent reduction of the resulting 4-acylresorcinol can be achieved through various methods, including Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or catalytic hydrogenation.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 4-alkylresorcinols and can be applied to the synthesis of this compound.
Protocol 1: Synthesis of 4-Octanoylresorcinol (Friedel-Crafts Acylation)
Objective: To synthesize the intermediate 4-octanoylresorcinol from resorcinol and octanoic acid.
Materials:
-
Resorcinol
-
Octanoic acid
-
Zinc chloride (anhydrous)
-
Toluene
-
Water
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine resorcinol (1.0 eq), toluene, anhydrous zinc chloride (1.3 eq), and octanoic acid (1.25 eq).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, collecting the water that azeotropes off in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase 2-3 times with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-octanoylresorcinol.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Clemmensen Reduction)
Objective: To reduce 4-octanoylresorcinol to this compound.
Materials:
-
4-Octanoylresorcinol
-
Zinc dust (amalgamated)
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a short period, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, add the amalgamated zinc, water, and concentrated hydrochloric acid.
-
Add a solution of 4-octanoylresorcinol in a suitable organic solvent (e.g., toluene).
-
Heat the mixture to reflux with vigorous stirring. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of 4-alkylresorcinols, which are indicative of the synthesis of this compound.
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Friedel-Crafts Acylation | Resorcinol, Octanoic Acid, ZnCl₂ | 80-90% | >95% after recrystallization |
| 2 | Clemmensen Reduction | 4-Octanoylresorcinol, Amalgamated Zinc, HCl | 70-85% | >98% after chromatography |
Mechanism of Action: Inhibition of Melanogenesis
4-Alkylresorcinols, including this compound, exert their primary biological effect by inhibiting the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biochemical pathway of melanin synthesis (melanogenesis). By competitively inhibiting this enzyme, 4-alkylresorcinols effectively reduce the production of melanin in melanocytes.
Caption: Inhibition of the melanogenesis pathway by this compound.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound as a pharmaceutical intermediate is depicted below.
Caption: General workflow for the synthesis and evaluation of this compound.
Conclusion
This compound serves as a key intermediate in the synthesis of pharmaceutically active molecules, particularly in the field of dermatology. The synthetic protocols provided herein offer a robust and scalable approach to produce this compound and its analogs. The clear mechanism of action, primarily through the inhibition of tyrosinase, makes it an attractive candidate for the development of novel treatments for hyperpigmentation disorders. Further research may explore the synthesis of other derivatives from this versatile intermediate to develop new therapeutic agents.
References
Applications of 4-Octylbenzene-1,3-diol in Polymer Chemistry: Information Not Available
A comprehensive search for the applications of 4-octylbenzene-1,3-diol in polymer chemistry did not yield specific information, detailed application notes, or experimental protocols directly related to this compound.
While extensive searches were conducted to gather data on the use of this compound as a monomer, additive, or in other capacities for polymer synthesis, no dedicated research articles, patents, or technical data sheets detailing its specific roles, reaction conditions, or the properties of resulting polymers were found. The scientific literature readily available through the performed searches does not contain specific examples or quantitative data for this particular chemical in the context of polymer science.
Research was found on a structurally similar molecule, 4-n-butylresorcinol, which has been modified and used as a bio-initiator in controlled atom transfer radical polymerization (ATRP) to create amphiphilic copolymers.[1] This suggests that resorcinol derivatives can be functionalized for use in polymer synthesis. However, this information is not directly transferable to this compound.
The broader search results covered various topics in polymer chemistry, including the use of other diols in polyester and polycarbonate synthesis, different polymerization techniques like anionic polymerization, and the characterization of various polymer types.[2][3][4][5] Unfortunately, none of these resources specifically mentioned or provided data for this compound.
Due to the absence of specific data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound in polymer chemistry. Further primary research would be required to determine its potential applications in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer [mdpi.com]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 4-Octylbenzene-1,3-diol in Antimicrobial and Antifungal Research
Disclaimer: Direct experimental data on the antimicrobial and antifungal applications of 4-octylbenzene-1,3-diol (4-octylresorcinol) is limited in publicly available literature. The following application notes and protocols are substantially based on research conducted on the closely related and structurally similar compound, 4-hexylresorcinol. Researchers should consider this as a starting point and adapt protocols for 4-octylresorcinol accordingly.
Application Notes
This compound, an alkylresorcinol, is a promising compound for investigation in the development of novel antimicrobial and antifungal agents. Alkylresorcinols, including the well-studied 4-hexylresorcinol, have demonstrated a broad spectrum of activity against various pathogens.[1][2][3] The lipophilic nature of the octyl chain in this compound suggests it may exhibit potent activity by interacting with microbial cell membranes.[1]
Potential Applications:
-
Topical Antiseptics: Due to its potential broad-spectrum activity, this compound could be formulated into creams, ointments, or solutions for treating skin and soft tissue infections.
-
Adjuvant Therapy: Alkylresorcinols like 4-hexylresorcinol have been shown to enhance the efficacy of existing antibiotics, suggesting a potential role for this compound as an adjuvant to overcome antibiotic resistance.[2][3][4]
-
Antifungal Treatment: Demonstrated activity of related compounds against dermatophytes suggests potential applications in treating fungal skin infections.
-
Food Preservation: The antimicrobial properties of alkylresorcinols could be explored for their potential use as food preservatives to inhibit the growth of spoilage microorganisms.
-
Biomedical Materials: Incorporation into polymers for biomedical devices or packaging could impart antimicrobial properties to the material surface.[1]
Mechanism of Action (Hypothesized):
The primary mechanism of action for alkylresorcinols is believed to be the disruption of microbial cell membranes. The lipophilic alkyl chain is thought to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. Additionally, there is evidence that these compounds may interact with intracellular proteins.[1]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for the related compound, 4-hexylresorcinol, against a variety of microorganisms. These values should be used as a reference to guide initial concentration ranges for studies with 4-octylresorcinol.
| Microorganism | Type | MIC (µg/mL) of 4-Hexylresorcinol | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 20-50 | [2] |
| Staphylococcus carnosus | Gram-positive bacteria | down to 0.4% (w/w) in PLGA film | [1] |
| Escherichia coli | Gram-negative bacteria | >50 | [2] |
| Pseudomonas putida | Gram-negative bacteria | Least sensitive | [1] |
| Candida albicans | Yeast | ≤ 32 | [5] |
| Microsporum gypseum | Fungus (Dermatophyte) | >50% inhibition at 20 µg/mL | [6] |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Low inhibition | [6] |
| Epidermophyton floccosum | Fungus (Dermatophyte) | Low inhibition | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a microbial strain.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Microbial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent to a known stock concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: A well containing a known effective antimicrobial agent.
-
Negative Control: A well containing only the broth medium and the inoculum (no test compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: Antifungal Susceptibility Testing using Agar Diffusion
This protocol provides a method to assess the antifungal activity of this compound against filamentous fungi (dermatophytes).
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Fungal culture
-
Sterile filter paper discs (6 mm diameter)
-
Sterile cork borer
Procedure:
-
Fungal Inoculum: Prepare a suspension of fungal spores or mycelial fragments in sterile saline.
-
Agar Plate Preparation: Pour molten PDA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.
-
Compound Application:
-
Disc Diffusion: Aseptically place sterile filter paper discs onto the inoculated agar surface. Apply a known volume (e.g., 10 µL) of different concentrations of the this compound solution onto the discs.
-
Well Diffusion: Create wells in the agar using a sterile cork borer. Add a known volume of different concentrations of the this compound solution into the wells.
-
-
Controls:
-
Positive Control: A disc or well with a known antifungal agent (e.g., ketoconazole).
-
Negative Control: A disc or well with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth (typically 3-7 days).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc or well where fungal growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Hypothesized Antifungal Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of 4-Hexylresorcinol as antibiotic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Octylbenzene-1,3-diol as a Coupling Agent in Azo Dye Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a versatile aromatic compound. While its structural analogue, 4-butylresorcinol, is well-known as a tyrosinase inhibitor in cosmetic and dermatological applications, this compound holds potential in various fields of chemical synthesis.[1][2] Its electron-rich aromatic ring, activated by two hydroxyl groups, makes it an excellent candidate for electrophilic aromatic substitution reactions. This document provides detailed application notes and protocols for the use of this compound as a coupling agent, specifically in the synthesis of azo dyes. Azo compounds are a significant class of molecules with widespread applications as dyes and pigments.[3][4] The protocols provided are based on established methodologies for the synthesis of related alkylated resorcinols and their subsequent use in azo coupling reactions.
I. Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process analogous to the synthesis of 4-butylresorcinol: a Friedel-Crafts acylation of resorcinol with octanoic acid, followed by a reduction of the resulting ketone.[1][5]
Step 1: Friedel-Crafts Acylation - Synthesis of 4-Octanoylresorcinol
This reaction introduces the eight-carbon chain to the resorcinol ring.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add resorcinol (1.0 eq), a Lewis acid catalyst such as zinc chloride (1.3 eq), and a suitable solvent like toluene.
-
Add octanoic acid (1.25 eq) to the mixture.
-
Heat the reaction mixture to 110-120°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture and add water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-octanoylresorcinol.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Clemmensen or Wolff-Kishner Reduction - Synthesis of this compound
The carbonyl group of 4-octanoylresorcinol is reduced to a methylene group to yield the final product.
-
Reaction Scheme (Wolff-Kishner):
-
Experimental Protocol (Wolff-Kishner-Huang Minlon Modification): [6]
-
In a suitable flask, dissolve 4-octanoylresorcinol (1.0 eq) and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
-
Add an excess of hydrazine hydrate to the solution and heat at reflux for 1-3 hours to form the hydrazone.
-
Distill off the excess hydrazine hydrate and water until the reaction temperature reaches 190-200°C.
-
Maintain the reaction at this temperature for an additional 3-5 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Quantitative Data for Synthesis (Hypothetical based on similar reactions):
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Resorcinol, Octanoic Acid | ZnCl₂ | Toluene | 110-120 | 4-6 | ~85 |
| Wolff-Kishner Reduction | 4-Octanoylresorcinol, Hydrazine Hydrate | KOH | Diethylene Glycol | 190-200 | 3-5 | ~80 |
II. This compound as a Coupling Agent in Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and an activated aromatic compound, the coupling agent, serves as the nucleophile.[3] Phenols and their derivatives are classic coupling agents in this reaction. The hydroxyl groups of this compound strongly activate the aromatic ring, making it highly reactive towards diazonium salts. The coupling reaction typically occurs at the position para to a hydroxyl group. Since the 4-position is occupied by the octyl group, coupling is expected to occur at the position ortho to one of the hydroxyl groups.
General Reaction Scheme:
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of a generic azo dye using this compound and a diazonium salt prepared from aniline.
-
Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline (1.0 eq) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 15-20 minutes at this temperature. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Filter the dye, wash it with cold water until the washings are neutral, and then dry it.
-
Quantitative Data for Azo Coupling (Hypothetical):
| Diazonium Salt Source | Coupling Agent | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Aniline | This compound | NaOH | Water | 0-5 | 30 | >90 |
| p-Toluidine | This compound | NaOH | Water | 0-5 | 30 | >90 |
| p-Nitroaniline | This compound | NaOH | Water | 0-5 | 30 | >90 |
III. Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for Azo Dye Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. ijisrt.com [ijisrt.com]
- 5. Method for preparing 4-n-butyl resorcinol by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]
Application Notes and Protocols for the In Vitro Formulation of 4-Octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a resorcinol derivative with a lipophilic octyl chain. This structural feature suggests its potential application in areas where interactions with cellular membranes or hydrophobic binding pockets of enzymes are crucial. Resorcinol derivatives are known for their effects on melanogenesis, making this compound a compound of interest for research in dermatology and cosmetology, particularly in the context of hyperpigmentation disorders. These application notes provide detailed protocols for the preparation and in vitro testing of this compound, focusing on its potential as a tyrosinase inhibitor.
Chemical Properties and Solubility
Proper formulation is critical for obtaining reliable and reproducible results in in vitro assays. The long alkyl chain of this compound influences its solubility, making it poorly soluble in aqueous solutions. Therefore, the use of organic solvents is necessary to prepare stock solutions.
Table 1: Physicochemical Properties and Solubility of Alkylresorcinols
| Property | This compound | 4-Hexylresorcinol | 4-Butylresorcinol |
| Molecular Formula | C₁₄H₂₂O₂ | C₁₂H₁₈O₂ | C₁₀H₁₄O₂ |
| Molecular Weight ( g/mol ) | 222.32 | 194.26 | 166.22 |
| Solubility in DMSO | Soluble | ~30 mg/mL | ≥28.3 mg/mL |
| Solubility in Ethanol | Soluble | ~30 mg/mL | ≥29.5 mg/mL |
| Storage Conditions | 2-8°C, Inert Gas | -20°C | Room Temperature |
Experimental Protocols
Preparation of Stock Solutions
To ensure accurate and reproducible concentrations in in vitro assays, it is essential to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are recommended solvents.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (absolute), molecular biology grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Solvent Selection: Choose either DMSO or ethanol based on the tolerance of the specific cell line or assay system. DMSO is a powerful solvent but can be toxic to some cells at higher concentrations (typically >0.5%).
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the mass of this compound required. For a 10 mM stock solution, weigh out 2.223 mg of the compound (Molecular Weight = 222.32 g/mol ).
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
In Vitro Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the activity of tyrosinase, the key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution and kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤0.5%).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the diluted test compound or positive control.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity). Based on data for related compounds like 4-butylresorcinol (IC₅₀ of 21 µmol/L for human tyrosinase), a test range of 0.1 µM to 100 µM for this compound is recommended.[1][2]
-
Cell-Based Melanin Synthesis Assay
This assay evaluates the effect of this compound on melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
This compound stock solution
-
NaOH (1 N)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator like α-MSH. Include appropriate controls (vehicle control, positive control like kojic acid).
-
Incubation: Incubate the cells for a period sufficient for melanin production (e.g., 72 hours).
-
Melanin Measurement:
-
Wash the cells with PBS.
-
Lyse the cells with 1 N NaOH and incubate to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein content of each well (e.g., using a BCA assay).
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that any observed effects in cell-based assays are not due to cell death.
Materials:
-
Target cell line (e.g., B16F10, HaCaT keratinocytes, or other relevant cells)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Experimental Workflow for In Vitro Evaluation
References
Application Notes and Protocols for 4-Octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and potential applications of 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted resorcinol with an eight-carbon alkyl chain. This structural feature influences its physical and biological properties, including its solubility and potential as a tyrosinase inhibitor.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.33 g/mol [1][2] |
| Appearance | Solid |
| Storage Temperature | 2-8°C[1] |
| Storage Conditions | Under inert gas[1] |
Safety, Handling, and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following procedures are based on guidelines for similar resorcinol compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep in a cool environment, specifically between 2-8°C.[1]
-
Store under an inert atmosphere to prevent degradation.[1]
-
Incompatible materials include strong oxidizing agents.
Experimental Protocols
The primary application of alkylresorcinols like this compound is in the inhibition of tyrosinase, a key enzyme in melanin synthesis. The following protocols are based on established methods for evaluating tyrosinase inhibitors.
Preparation of Stock Solutions
-
This compound Stock Solution:
-
Due to its limited water solubility, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
-
Mushroom Tyrosinase Stock Solution:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in a suitable buffer, such as phosphate buffer (pH 6.8). Keep the solution on ice.
-
-
L-DOPA Solution:
-
Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the same buffer as the tyrosinase solution.
-
In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of mushroom tyrosinase.
Workflow for In Vitro Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Procedure:
-
In a 96-well microplate, add the following to each well:
-
Test compound solution at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at approximately 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the half-maximal inhibitory concentration (IC50) value.
Cell-Based Melanin Synthesis Assay
This protocol assesses the effect of this compound on melanin production in a cell culture model, such as B16F10 melanoma cells.
Procedure:
-
Culture B16F10 melanoma cells in an appropriate medium.
-
Treat the cells with various concentrations of this compound. A stimulant of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and solubilize the melanin by adding a sodium hydroxide (NaOH) solution and incubating at an elevated temperature (e.g., 60°C).
-
Measure the absorbance of the lysate at approximately 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein content of each sample.
Potential Mechanism of Action and Signaling Pathways
Based on studies of its analogs, particularly 4-butylresorcinol, this compound is expected to inhibit melanogenesis primarily through direct inhibition of tyrosinase. Additionally, it may influence the degradation of the tyrosinase enzyme.
Potential Signaling Pathway for Melanogenesis Inhibition
Caption: Proposed mechanism of melanogenesis inhibition.
Studies on 4-butylresorcinol have also indicated a secondary mechanism involving the enhancement of tyrosinase degradation. This process is potentially mediated through the activation of the p38 MAPK signaling pathway, leading to increased ubiquitination and subsequent proteasomal degradation of the tyrosinase enzyme.[3] Further research is required to confirm if this compound follows a similar mechanism.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by qualified personnel in accordance with institutional safety guidelines. The provided protocols are examples and may require optimization for specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Octylbenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-octylbenzene-1,3-diol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride
-
Question: My Friedel-Crafts acylation of resorcinol with octanoyl chloride is resulting in a low yield of the desired 4-octanoylresorcinol. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this step are common and can often be attributed to several factors:
-
Side Reactions: The primary challenge is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl groups) of the highly reactive resorcinol. O-acylation forms a phenyl ester, which is often an undesired byproduct. Additionally, di-acylation can occur due to the high reactivity of the resorcinol ring.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Any water in the reaction will deactivate the catalyst.
-
Reaction Conditions: Suboptimal temperature and reaction time can significantly impact the yield.
To improve the yield, consider the following troubleshooting steps:
-
Promote C-acylation via Fries Rearrangement: A common strategy is to perform the reaction in a way that facilitates the Fries rearrangement of the initially formed O-acylated product to the desired C-acylated product. This is typically achieved by first reacting at a low temperature to favor O-acylation, followed by heating to induce the rearrangement to the more stable C-acylated isomers.
-
Control Stoichiometry: To minimize di-acylation, use a molar ratio of octanoyl chloride to resorcinol of 1:1 or slightly less. Slow, dropwise addition of the acylating agent at a low temperature is also recommended.
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Lower temperatures generally favor the formation of the desired para-isomer (4-octanoylresorcinol) over the ortho-isomer. After the initial acylation, increasing the temperature can promote the Fries rearrangement.
-
Sufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with both the starting material and the ketone product.
-
Issue 2: Incomplete Reduction of 4-Octanoylresorcinol
-
Question: I am having trouble with the complete reduction of the carbonyl group in 4-octanoylresorcinol to an alkyl group using the Clemmensen reduction. What could be the issue?
-
Answer: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, can be challenging. Incomplete reduction is a common problem and may be due to:
-
Poor Quality of Zinc Amalgam: The activity of the zinc amalgam is crucial for the reaction's success.
-
Harsh Reaction Conditions: The strongly acidic conditions can lead to side reactions or degradation of the starting material or product. The substrate must be stable under these conditions.
-
Heterogeneous Reaction: The reaction occurs on the surface of the zinc amalgam, and inefficient mixing can lead to incomplete conversion.
To improve the reduction, consider these suggestions:
-
Freshly Prepare Zinc Amalgam: Ensure the zinc amalgam is freshly prepared and active.
-
Vigorous Stirring: Maintain vigorous stirring throughout the reaction to ensure good contact between the substrate and the zinc amalgam.
-
Maintain Acid Concentration: Periodically add fresh concentrated HCl during the reaction to maintain a strongly acidic environment.
-
Alternative Reduction Methods: If the Clemmensen reduction continues to give poor results, consider alternative methods such as:
-
Wolff-Kishner Reduction: This method uses hydrazine hydrate and a strong base (like KOH) in a high-boiling solvent. It is suitable for substrates that are sensitive to acid but stable in strong base.
-
Catalytic Hydrogenation: This is a greener and often milder alternative using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a hydrogen donor like polymethylhydrosiloxane).
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the final this compound product. What are the common impurities and what purification strategies can I use?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and regioisomers. Common impurities include:
-
Unreacted 4-octanoylresorcinol
-
Ortho-isomer (2-octylbenzene-1,3-diol)
-
Di-acylated and di-alkylated resorcinol byproducts
Effective purification can be achieved through:
-
Column Chromatography: This is a highly effective method for separating the desired para-isomer from the ortho-isomer and other impurities due to their differing polarities. A carefully selected solvent system is key.
-
Recrystallization: This technique can be used to purify the product, especially after a preliminary purification by column chromatography. Selecting an appropriate solvent or solvent mixture is crucial for obtaining high-purity crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most conventional and widely used method is a two-step process:
-
Friedel-Crafts Acylation: Resorcinol is acylated with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-octanoylresorcinol.[1]
-
Reduction: The carbonyl group of 4-octanoylresorcinol is then reduced to a methylene group to yield this compound. Common reduction methods include the Clemmensen reduction, Wolff-Kishner reduction, or catalytic hydrogenation.[1][2]
Q2: Are there alternative synthetic routes?
A2: Yes, while less common, other routes exist. One alternative involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an appropriate aldehyde, followed by catalytic hydrogenation to yield the 4-alkylresorcinol.[3]
Q3: How can I avoid the formation of the ortho-isomer during the Friedel-Crafts acylation?
A3: The formation of the ortho-isomer (2-octanoylresorcinol) is a common issue. To favor the formation of the desired para-isomer (4-octanoylresorcinol), it is generally recommended to carry out the acylation at lower temperatures. Steric hindrance from the bulky octanoyl group also tends to favor para-substitution.
Q4: What are the advantages of using catalytic hydrogenation over the Clemmensen or Wolff-Kishner reductions?
A4: Catalytic hydrogenation is often considered a "greener" and milder reduction method.[3] It avoids the use of toxic mercury (in the Clemmensen reduction) and the harsh basic and high-temperature conditions of the Wolff-Kishner reduction, which can be beneficial if the substrate has sensitive functional groups.[3][4]
Data Presentation
Table 1: Representative Yields for the Synthesis of 4-Alkylresorcinols
| Step | Reaction | Reagents and Conditions | Representative Yield |
| 1 | Friedel-Crafts Acylation | Resorcinol, Butyric Acid, ZnCl₂, Toluene, 105-110°C, 4-6h | ~85% for 4-butyrylresorcinol[5] |
| 2a | Clemmensen Reduction | Aryl-alkyl ketone, Zn(Hg), conc. HCl | Generally good for aryl-alkyl ketones[1] |
| 2b | Catalytic Hydrogenation | 4-butyrylresorcinol, 5% Pd/C, PMHS, Methanol, 50°C, 3-4h | ~72% for 4-butylresorcinol[3] |
| 2c | Wolff-Kishner Reduction | 4-butyrylresorcinol, Hydrazine hydrate, KOH, Diethylene glycol, 170-220°C | Generally high for base-stable compounds |
Note: The yields are for 4-butylresorcinol and are representative of what can be expected for 4-octylresorcinol under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Octanoylresorcinol via Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add resorcinol and a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
-
Acylation: Add octanoyl chloride dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then slowly warm to a higher temperature to promote the Fries rearrangement. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reduction of 4-Octanoylresorcinol via Clemmensen Reduction
-
Zinc Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and a solvent for the substrate (e.g., toluene).
-
Substrate Addition: Add the 4-octanoylresorcinol to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Periodically add more concentrated hydrochloric acid to maintain the reaction.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography.
Mandatory Visualization
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 4-Octylbenzene-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octylbenzene-1,3-diol, also known as 4-octylresorcinol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the two main stages of this compound synthesis: Friedel-Crafts acylation and the subsequent reduction of the intermediate ketone.
Stage 1: Friedel-Crafts Acylation of Resorcinol
The primary reaction is the acylation of resorcinol with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-octanoylresorcinol.
Q1: My reaction is producing a low yield of the desired C-acylated product and a high yield of an O-acylated phenolic ester. What is going wrong?
A1: This is a common issue where the acyl group attaches to the oxygen of the hydroxyl group (O-acylation) instead of the carbon of the aromatic ring (C-acylation). This can be caused by:
-
Low Reaction Temperature: The initial reaction temperature may be too low, favoring O-acylation. The O-acylated product can often be converted to the C-acylated product through a Fries rearrangement, which requires higher temperatures.[1]
-
Insufficient Catalyst: The Lewis acid (e.g., AlCl₃) complexes with both the resorcinol and the product. An insufficient amount may not effectively catalyze the desired reaction.[1]
Troubleshooting Steps:
-
After the initial low-temperature acylation, try increasing the reaction temperature (e.g., to reflux) to promote the Fries rearrangement.[1]
-
Ensure you are using at least a stoichiometric amount of the Lewis acid catalyst.
Q2: I am observing the formation of multiple isomers. How can I favor the formation of the desired 4-octanoylresorcinol?
A2: The highly activated resorcinol ring can be acylated at either the 2-position (ortho) or the 4-position (para). The ratio is influenced by reaction conditions. Generally, lower temperatures and the use of polar solvents tend to favor the formation of the desired para-isomer (4-acylresorcinol). Higher temperatures can increase the proportion of the ortho-isomer.[1]
Troubleshooting Steps:
-
Maintain a low reaction temperature during the addition of the acylating agent.
-
Consider using a more polar solvent for the reaction.
-
Monitor the reaction closely with TLC or GC-MS to optimize conditions.
Q3: My reaction is producing a significant amount of a di-acylated side product. How can this be minimized?
A3: Di-acylation, the addition of two octanoyl groups to the resorcinol ring, occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.[1]
Troubleshooting Steps:
-
Use a molar ratio of octanoyl chloride to resorcinol of 1:1 or slightly less.[1]
-
Add the acylating agent slowly to the reaction mixture, preferably at a low temperature, to maintain control.[1]
-
Avoid excessively high reaction temperatures or prolonged reaction times.
Q4: Can I use octanoic acid directly as the acylating agent instead of octanoyl chloride?
A4: While it is possible, using a carboxylic acid like octanoic acid is generally less efficient than using an acyl chloride or anhydride.[1][2] It typically requires stronger catalysts or harsher reaction conditions to generate the necessary acylium ion electrophile.[1] For laboratory-scale synthesis, octanoyl chloride is more reactive and predictable.[1] Using the acid directly is considered a "greener" process as it avoids generating HCl, but may lead to lower yields or require more optimization.[2]
Stage 2: Reduction of 4-Octanoylresorcinol
The second step is the reduction of the ketone group of 4-octanoylresorcinol to a methylene group (-CH₂) to yield the final product. The Clemmensen reduction is a common method.
Q5: The Clemmensen reduction of my 4-octanoylresorcinol is not proceeding or is giving a poor yield. What are the potential causes?
A5: The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce ketones to alkanes.[3][4] Failures can be due to:
-
Poor Quality Reagents: The zinc amalgam may not be sufficiently activated, or the hydrochloric acid may not be concentrated enough.
-
Substrate Instability: The strongly acidic conditions of the Clemmensen reduction can be problematic for some molecules.[3] Although phenolic and carboxylic groups are often unaffected, other acid-sensitive functional groups could lead to side reactions.[5]
-
Heterogeneous Reaction: The reduction occurs on the surface of the zinc, and the heterogeneous nature of the reaction can sometimes make it difficult to achieve consistent results.[3]
Troubleshooting Steps:
-
Ensure the zinc amalgam is freshly prepared and properly activated.
-
Use a sufficient excess of concentrated HCl.
-
Ensure vigorous stirring to maximize contact between the substrate and the zinc surface.
Q6: Are there alternative reduction methods if my substrate is sensitive to the strong acid used in the Clemmensen reduction?
A6: Yes, there are several alternatives for acid-sensitive substrates:
-
Wolff-Kishner Reduction: This method uses hydrazine hydrate (N₂H₄) and a strong base (like KOH or NaOH) at high temperatures. It is suitable for substrates that are stable in strong base but sensitive to strong acid.[3] The Huang-Minlon modification is a common and effective variant.[6]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is another method. This is often performed in a polar solvent like acetic acid or methanol.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 4-alkylresorcinols. Note that specific conditions for this compound may require optimization.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Reported Yield | Reference |
| Acylation | Resorcinol, Butyryl Chloride | AlCl₃ | Nitrobenzene | 0-5 °C then RT | 24 h | ~70% (4-butyrylresorcinol) | J. Am. Chem. Soc. 1921, 43, 348-360 |
| Reduction (Huang-Minlon) | 4-butyrylresorcinol | Hydrazine Hydrate, KOH | Diethylene Glycol | Reflux, then 170-220°C | 1-3 h, then 3-5 h | >85% (4-butylresorcinol) | CN103159596A[6] |
| Reduction (Hydrogenation) | 4-(4-hydroxy-tetrahydropyran-4-yl)-benzene-1,3-diol | 10% Pd/C, H₂ (5 bar) | Acetic Acid, THF | Room Temp | 5 h | 92% (4-(tetrahydropyran-4-yl)-benzene-1,3-diol) | US20160185749A1[7] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation (General Procedure)
This is a generalized protocol based on typical procedures for acylating resorcinol. Molar amounts should be calculated for octanoyl chloride.
-
Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend resorcinol (1.0 eq) and aluminum chloride (AlCl₃, 1.1 - 1.5 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0-5°C.
-
Addition: Slowly add octanoyl chloride (1.0 eq) to the cooled suspension while stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product (4-octanoylresorcinol) can be purified by column chromatography or recrystallization.
Protocol 2: Clemmensen Reduction (General Procedure)
This protocol is based on the classical method for reducing aryl-alkyl ketones.
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution for 5-10 minutes. Decant the solution and wash the amalgam with water.
-
Setup: To a flask containing the prepared zinc amalgam (excess), add concentrated hydrochloric acid, water, and toluene. Add the 4-octanoylresorcinol (1.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may need to be added during the reaction to maintain acidic conditions.[8]
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent.
-
Purification: Combine the organic layers, wash with water and sodium bicarbonate solution, dry over a drying agent, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and major side reactions for this compound.
Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low yields in the acylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. future4200.com [future4200.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 5. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
- 6. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]
- 7. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds - Google Patents [patents.google.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Overcoming solubility issues with 4-octylbenzene-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-octylbenzene-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound, also known as 4-octylresorcinol, is an organic compound.[1] It is utilized in organic synthesis as an intermediate for pharmaceuticals and fine chemicals.[2] Its properties also make it suitable for the development of liquid crystals and photoactive materials.[2] In the cosmetics industry, it is often used as a UV absorber in sunscreens and as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin production.[2][3]
Q2: I am having trouble dissolving this compound. What are its general solubility properties?
This compound is known to have poor solubility in water.[4] It is, however, soluble in ethanol and most organic solvents.[4] For aqueous-based experiments, the limited water solubility is a common issue that requires specific solubilization techniques.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solvent Selection
For initial experiments, it is recommended to use organic solvents in which this compound is readily soluble. The following table summarizes suitable organic solvents. A related, shorter-chain compound, 4-butylresorcinol, shows good solubility in DMSO and ethanol.[5]
| Solvent Category | Recommended Solvents | Expected Solubility |
| Alcohols | Ethanol, Propylene Glycol | Soluble[6] |
| Oils | Caprylic/Capric Triglyceride, Squalane | Soluble[6] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Aqueous Solutions | Water | Limited/Insoluble[4][6] |
Workflow for Addressing Solubility Problems
If you are encountering precipitation or incomplete dissolution of this compound in your desired solvent system, follow this troubleshooting workflow.
Experimental Protocols for Solubility Enhancement
For researchers who must work with aqueous systems, the following protocols can be employed to improve the solubility of this compound.
pH Adjustment
The solubility of phenolic compounds can often be increased in alkaline conditions.[7]
Protocol:
-
Prepare your aqueous buffer.
-
Slowly add a base (e.g., 0.1 M NaOH) to your buffer to raise the pH. It is recommended to test a range of pH values, for example, from 7.5 to 9.0.
-
Attempt to dissolve the this compound in the pH-adjusted buffer.
-
Monitor the stability of the compound at the elevated pH, as some phenolic compounds can be susceptible to degradation.
Co-solvency
The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of poorly soluble compounds.[8][9]
Protocol:
-
Select a water-miscible co-solvent that is compatible with your experimental system (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Prepare a stock solution of this compound in the chosen co-solvent.
-
Slowly add the stock solution to your aqueous buffer while stirring to avoid precipitation.
-
Determine the maximum percentage of co-solvent your system can tolerate without affecting the experimental outcome.
Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]
Protocol:
-
Choose a non-ionic surfactant that is appropriate for your application (e.g., Polysorbate 20, Polysorbate 80).
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the this compound to the surfactant-containing buffer and stir until dissolved. Gentle heating may aid dissolution.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Protocol:
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture, potentially with gentle heating, for a sufficient time to allow for complex formation.
Decision-Making for Solubility Enhancement
The choice of solubility enhancement technique will depend on the specific requirements of your experiment. The following diagram illustrates a decision-making process.
Advanced Techniques
For particularly challenging applications, more advanced methods for improving solubility can be considered. These techniques often require specialized equipment and formulation expertise.
| Technique | Description |
| Micronization | Reducing the particle size of the solid compound to increase its surface area and dissolution rate.[8][9] |
| Nanosuspension | Creating a colloidal dispersion of nano-sized drug particles stabilized by surfactants.[8] |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state.[8][11] |
| Prodrug Approach | Modifying the chemical structure of the compound to a more soluble form that converts back to the active form in vivo.[12] |
References
- 1. 4-OCTYL-BENZENE-1,3-DIOL [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-Butylresorcinol CAS#: 18979-61-8 [m.chemicalbook.com]
- 4. ulprospector.com [ulprospector.com]
- 5. apexbt.com [apexbt.com]
- 6. 4-Butylresorcinol Formulation in Cosmetics - Industry News - News [mobelbiochem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Stability issues of 4-octylbenzene-1,3-diol under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-octylbenzene-1,3-diol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
This compound is sensitive to air and light.[1] To ensure its stability, it should be stored at 2-8°C under an inert gas atmosphere.[2] The container should be tightly sealed and kept in a dry, well-ventilated place.[1]
Q2: My solution of this compound has changed color. What could be the cause?
Discoloration, often to a pinkish or brownish hue, is a common indicator of degradation in phenolic compounds like this compound. This is typically due to oxidation, which can be accelerated by exposure to air, light, high temperatures, or the presence of metal ions. The formation of quinone-like structures is a likely cause of the color change.
Q3: I am observing a loss of potency or activity of my this compound compound in my experiments. What could be the reason?
A loss of potency is a strong indication of chemical degradation. The diol functional groups are susceptible to oxidation, which would alter the molecule's structure and likely its biological activity. Review your experimental conditions for potential stressors such as exposure to oxidants, high pH, or prolonged exposure to light and elevated temperatures.
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, as a resorcinol derivative, it is prudent to avoid strong oxidizing agents, strong bases, and metal salts, as these can catalyze its degradation.
Q5: How can I improve the stability of this compound in my formulations?
For related compounds like 4-n-butylresorcinol, formulation strategies such as encapsulation in nanoemulsions or liposomes have been shown to enhance stability by protecting the compound from environmental stressors.[3][4][5][6] Additionally, the inclusion of antioxidants or chelating agents in your formulation could help to mitigate oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (e.g., turning pink/brown) | Oxidation due to exposure to air, light, or contaminants. | 1. Prepare fresh solutions using solvents purged with an inert gas (e.g., nitrogen or argon). 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Avoid sources of metal ion contamination (e.g., use high-purity solvents and glassware). 4. Consider adding a suitable antioxidant (e.g., BHT, tocopherol) or a chelating agent (e.g., EDTA) to the formulation. |
| Precipitation in Solution | Poor solubility or degradation to less soluble products. | 1. Verify the solvent is appropriate for the desired concentration. 2. For aqueous solutions, check and adjust the pH, as the solubility of phenolic compounds can be pH-dependent. 3. If degradation is suspected, analyze the precipitate to identify its composition. |
| Appearance of Unexpected Peaks in Chromatography (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Confirm the purity of the starting material. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Compare the chromatogram of the suspect sample to a freshly prepared standard. |
| Inconsistent Experimental Results or Loss of Activity | Degradation of the compound leading to reduced concentration of the active molecule. | 1. Prepare and use solutions of this compound fresh for each experiment. 2. Implement stricter storage and handling procedures for both the solid compound and its solutions. 3. Quantify the concentration of this compound in your solution before each experiment using a validated analytical method like HPLC-UV.[7] |
Quantitative Data Summary
Due to the limited availability of public quantitative stability data for this compound, the following table summarizes the key factors influencing its stability based on the general properties of alkylresorcinols.
| Factor | Effect on Stability | Recommended Handling/Storage |
| Temperature | Higher temperatures accelerate degradation. | Store at 2-8°C.[2] Avoid strong heating.[1] |
| Light | UV and visible light can promote photo-oxidation. | Store in light-resistant containers.[1] |
| Oxygen (Air) | Prone to oxidation, leading to discoloration and degradation. | Store under an inert atmosphere (e.g., nitrogen, argon).[1][2] |
| pH | Stability can be pH-dependent. Basic conditions may increase susceptibility to oxidation. | Buffer solutions to a neutral or slightly acidic pH if compatible with the experiment. |
| Oxidizing Agents | Will readily degrade the compound. | Avoid contact with peroxides, hypochlorite, and other strong oxidizers. |
| Metal Ions | Can catalyze oxidation. | Use high-purity reagents and glassware. Consider using chelating agents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a validated stability-indicating HPLC method (see below for a starting method).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to that of an unstressed control.
-
Identify and quantify major degradation products if possible.
-
Protocol 2: Example HPLC Method for Stability Testing
This is a starting point for an analytical method to separate this compound from its potential degradation products. Method optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% acetic or formic acid) may be effective. For a similar compound, 4-n-butylresorcinol, an isocratic mobile phase of methanol, acetonitrile, and water has been used.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 279 nm has been used for similar resorcinols and is a good starting point.[5][8]
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Octylbenzene-1,3-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and robust method for synthesizing 4-alkylresorcinols, including this compound, is a two-step process.[1] This involves an initial Friedel-Crafts acylation of resorcinol with a source of the octanoyl group, followed by the reduction of the resulting ketone intermediate (4-octanoylresorcinol) to yield the final product.[1][2]
Q2: What are the typical reagents for the Friedel-Crafts acylation step?
A2: The acylation is typically carried out using resorcinol and an acylating agent such as octanoyl chloride or octanoic acid. A Lewis acid catalyst, like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is essential for this reaction.[2] Nonpolar or weakly polar solvents like toluene, xylene, or hexane are often used to minimize side reactions.[3]
Q3: Which reduction methods are suitable for converting 4-octanoylresorcinol to this compound?
A3: Several reduction methods can be employed, with the choice depending on the substrate's sensitivity to acidic or basic conditions. Common methods include:
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones.[4] However, the strongly acidic conditions can be a limitation for sensitive substrates.[4]
-
Wolff-Kishner Reduction (including the Huang-Minlon modification): This reaction is performed under basic conditions, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[1][3][5] It is a good alternative for substrates that are unstable in strong acid.[6]
-
Catalytic Hydrogenation: This is a greener and often milder approach using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.[1] Hydrogen gas can be used, or for enhanced safety, hydrogen donors like polymethylhydrosiloxane (PMHS) are effective.[1]
Q4: Are there alternative, one-step synthetic methods?
A4: An alternative one-step synthesis has been reported, which involves heating 1-octanol with resorcinol in the presence of 20 wt% alumina at 275°C, with continuous removal of the water formed.[7] However, the two-step acylation-reduction route is more commonly described in the literature for 4-alkylresorcinols.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation Step
-
Q: My Friedel-Crafts acylation of resorcinol with octanoic acid is giving a low yield. What are the potential causes and solutions?
-
A: Low yields in this step can be attributed to several factors:
-
Insufficient Catalyst: A stoichiometric amount or even an excess of the Lewis acid catalyst (e.g., ZnCl₂) is often required.
-
Reaction Temperature: The temperature needs to be carefully controlled. For a similar reaction with butyric acid, temperatures between 105-110°C are recommended.[1] For the octyl derivative, optimization around this range may be necessary. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and byproduct formation.[3]
-
Water Contamination: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.
-
Inefficient Water Removal: When using a carboxylic acid as the acylating agent, water is produced as a byproduct. Employing a Dean-Stark apparatus or a similar setup to remove water can drive the reaction to completion.
-
-
Issue 2: Incomplete Reduction of the Ketone Intermediate
-
Q: I am observing a significant amount of unreacted 4-octanoylresorcinol after the reduction step. How can I improve the conversion?
-
A: Incomplete reduction can be addressed by:
-
Clemmensen Reduction: Ensure the zinc is properly amalgamated and activated. The reaction is heterogeneous, so vigorous stirring is crucial to maximize contact between the substrate and the zinc surface. An excess of amalgamated zinc and prolonged reaction times may be necessary.
-
Wolff-Kishner Reduction: Ensure that all the water from the initial hydrazone formation step is removed before heating to the higher temperature required for the reduction (typically 170-220°C).[1][3] The presence of water can prevent the reaction from reaching the necessary temperature for the elimination of nitrogen gas.
-
Catalytic Hydrogenation: The catalyst may be poisoned or deactivated. Ensure the substrate is free of impurities that could poison the palladium catalyst. Increasing the catalyst loading or the pressure of hydrogen gas (if used) can also improve conversion. When using a hydrogen donor like PMHS, ensure a sufficient excess is added.[1]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Q: this compound is proving difficult to purify. What are the recommended purification techniques?
-
A: Due to the long alkyl chain, this compound is more lipophilic than its shorter-chain analogs, which can affect purification:
-
Recrystallization: This is a common method for purifying 4-alkylresorcinols. For 4-butylresorcinol, recrystallization from an ethanol/water mixture or n-hexane is suggested.[1] For the more nonpolar 4-octylresorcinol, you may need to experiment with different solvent systems, such as mixtures of hexanes and ethyl acetate or toluene.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a nonpolar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Decolorization: If the product is colored, treatment with activated carbon during recrystallization can help remove colored impurities.[1]
-
-
Experimental Protocols
Note: These protocols are adapted from established procedures for 4-butylresorcinol and may require optimization for the synthesis of this compound.
Protocol 1: Synthesis of 4-Octanoylresorcinol via Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a Dean-Stark apparatus, combine resorcinol (1.0 eq), zinc chloride (1.3 eq), octanoic acid (1.25 eq), and toluene (approximately 3 mL per gram of resorcinol).[1]
-
Reaction: Heat the mixture to reflux (approximately 105-115°C) and maintain for 4-8 hours, or until monitoring by HPLC or TLC indicates the consumption of the starting material.[1]
-
Work-up: Cool the reaction mixture and add water. The mixture may form a colored solution.[1]
-
Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic phases.[1]
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-octanoylresorcinol. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Wolff-Kishner Reduction
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve 4-octanoylresorcinol (1.0 eq) and potassium hydroxide (a suitable excess) in diethylene glycol.[1]
-
Hydrazone Formation: Add an excess of hydrazine hydrate to the solution and heat at reflux for 1-3 hours.[1]
-
Reduction: Remove the reflux condenser and distill off the excess hydrazine hydrate and water until the internal temperature reaches 170-220°C.[1][3]
-
Reaction Completion: Once the target temperature is reached, reattach the reflux condenser and maintain at this temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[1][3]
-
Work-up: Cool the reaction mixture, neutralize with an acid (e.g., HCl), and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Isolation and Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of 4-Acylresorcinols
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation (with PMHS) |
| Reagents | Zn(Hg), conc. HCl | Hydrazine hydrate, KOH | 5% Pd/C, PMHS |
| Solvent | Toluene (co-solvent) | Diethylene glycol | Methanol |
| Temperature | Reflux | 170-220°C | 50°C |
| Reaction Time | 4-8 hours (typical) | 1-4 hours (at high temp) | 3-4 hours |
| Key Strengths | Effective for aryl-alkyl ketones | Tolerant of acid-sensitive groups | Mild conditions, green |
| Key Limitations | Harsh acidic conditions | Harsh basic conditions, high temp | Catalyst poisoning |
Note: Reaction times and temperatures are based on analogous reactions and should be optimized for 4-octanoylresorcinol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 3. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. prepchem.com [prepchem.com]
Common impurities in 4-octylbenzene-1,3-diol and their removal
Welcome to the technical support center for 4-octylbenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The synthesis of this compound typically involves a two-step process: Friedel-Crafts acylation of resorcinol with an octanoyl source, followed by reduction of the resulting ketone. Impurities can arise from starting materials, side reactions, or incomplete reactions.
Common Impurities in this compound Synthesis:
| Impurity Name | Structure | Source |
| Resorcinol | 1,3-dihydroxybenzene | Unreacted starting material |
| Octanoic Acid / Octanoyl Chloride | C₈H₁₆O₂ / C₈H₁₅ClO | Unreacted acylating agent |
| 4-Octanoylresorcinol | 1-(2,4-dihydroxyphenyl)octan-1-one | Incomplete reduction of the ketone intermediate |
| 2-Octanoylresorcinol | 1-(2,6-dihydroxyphenyl)octan-1-one | Isomeric byproduct of Friedel-Crafts acylation |
| Di-octanoylresorcinol | Product of di-acylation of resorcinol | |
| O-acylated Resorcinol | Byproduct of acylation on the hydroxyl group |
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for impurity identification:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture. The product, being more nonpolar than resorcinol but more polar than di-acylated byproducts, will have a distinct Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass-to-charge ratio, aiding in the identification of impurities by their molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of your sample and help resolve isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Impurities will present as extra signals in the spectrum. For example, unreacted resorcinol will show characteristic aromatic proton signals, and the intermediate 4-octanoylresorcinol will have a carbonyl carbon signal in the ¹³C NMR spectrum.
Q3: My final product is a persistent oil instead of a solid. What should I do?
A3: "Oiling out" can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent, or if the concentration of impurities is high.
-
Troubleshooting Steps:
-
Lower the crystallization temperature: Try dissolving your compound in a minimal amount of a suitable hot solvent and then slowly cooling it to room temperature, followed by refrigeration or placing it in an ice bath.
-
Use a different solvent system: A mixture of solvents, such as hexane and ethyl acetate, can be effective. Dissolve the oil in a small amount of the more polar solvent (ethyl acetate) and gradually add the less polar solvent (hexane) until turbidity persists. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
Purify by column chromatography: If recrystallization fails, column chromatography is a robust method for separating the desired product from oily impurities.
-
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
Broad melting point range of the isolated solid.
-
Presence of significant impurity peaks in GC-MS or NMR analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Friedel-Crafts Acylation | Ensure anhydrous conditions and an adequate amount of Lewis acid catalyst. Monitor the reaction by TLC until the resorcinol spot disappears. |
| Formation of Isomers (2-octanoylresorcinol) | Optimize reaction temperature. Lower temperatures generally favor the formation of the para-isomer (4-octanoylresorcinol). The ortho-isomer can often be removed by column chromatography. |
| Di-acylation | Use a stoichiometric amount of the acylating agent relative to resorcinol. Adding the acylating agent slowly at a controlled temperature can also minimize this side reaction. |
| Incomplete Reduction | Ensure sufficient reducing agent and adequate reaction time. The choice of reduction method (e.g., Clemmensen, Wolff-Kishner, or catalytic hydrogenation) can also impact efficiency and should be chosen based on the stability of the starting material.[1] |
Issue 2: Difficulty in Removing Unreacted Resorcinol
Symptoms:
-
A persistent polar spot corresponding to resorcinol on TLC.
-
Characteristic resorcinol peaks in the ¹H NMR spectrum of the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Aqueous Washes | Resorcinol has some water solubility. Perform multiple extractions with water or a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) during the workup to remove unreacted resorcinol. |
| Co-crystallization | If resorcinol co-crystallizes with the product, a different recrystallization solvent system may be needed. Alternatively, column chromatography is highly effective at separating the more polar resorcinol from the product. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
Materials:
-
Crude this compound
-
n-Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.
-
While the solution is still hot, slowly add n-hexane until the solution becomes slightly turbid.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry of silica in n-hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
95:5 n-Hexane:Ethyl Acetate (to elute non-polar impurities)
-
90:10 n-Hexane:Ethyl Acetate
-
80:20 n-Hexane:Ethyl Acetate (the product is expected to elute in this range)
-
70:30 n-Hexane:Ethyl Acetate (to elute more polar impurities)
-
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General purification and analysis workflow.
Caption: Troubleshooting logic for impurity removal.
References
Technical Support Center: A Guide to Scaling the Synthesis of 4-octylbenzene-1,3-diol
Welcome to the technical support center for the synthesis of 4-octylbenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this valuable compound. Our aim is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to confidently scale your process from the lab bench to larger-scale production.
I. Synthetic Strategy Overview
The most common and industrially viable route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Resorcinol is acylated with octanoyl chloride in the presence of a Lewis acid catalyst to form 4-octanoylresorcinol.
-
Reduction: The resulting ketone is then reduced to the corresponding alkyl chain, yielding this compound.
This guide will delve into the intricacies of each step, providing practical solutions to common challenges.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Step 1: Friedel-Crafts Acylation of Resorcinol
Issue 1: Low Yield of the Desired 4-octanoylresorcinol
-
Question: My Friedel-Crafts acylation is resulting in a low yield of the target 4-octanoylresorcinol. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step often stem from several factors. The primary challenge is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl groups) of the highly activated resorcinol ring.[1]
-
Causality: Phenols are bidentate nucleophiles, meaning they can react at two positions. O-acylation, forming a phenolic ester, is often kinetically favored, while the desired C-acylation product is thermodynamically more stable.
-
Solution: To favor C-acylation, it is crucial to employ conditions that promote thermodynamic control. This is typically achieved by using a sufficient amount of a Lewis acid, like aluminum chloride (AlCl₃), and often involves a "Fries rearrangement" mechanism.[1][2] The Lewis acid complexes with the hydroxyl groups, reducing their nucleophilicity and facilitating the electrophilic attack on the ring. An excess of the Lewis acid can also catalyze the rearrangement of any initially formed O-acylated product to the more stable C-acylated ketone.[1][2]
-
Issue 2: Formation of Significant Byproducts (O-acylation and Di-acylation)
-
Question: I am observing significant amounts of byproducts, which is complicating my purification. How can I minimize the formation of the O-acylated ester and di-acylated species?
-
Answer: The high reactivity of the resorcinol ring makes it susceptible to both O-acylation and di-acylation.[1]
-
Minimizing O-acylation: As mentioned above, using a stoichiometric amount or a slight excess of a strong Lewis acid like AlCl₃ is key. The reaction temperature also plays a role. Often, a one-pot, two-temperature approach is effective: the initial acylation is performed at a lower temperature to control the reaction rate, followed by heating to facilitate the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.[1]
-
Minimizing Di-acylation: Di-acylation occurs when a second octanoyl group is added to the resorcinol ring. This can be mitigated by:
-
Controlling Stoichiometry: Use a 1:1 molar ratio of resorcinol to octanoyl chloride, or even a slight excess of resorcinol.
-
Slow Addition: Add the octanoyl chloride slowly to the reaction mixture to maintain a low concentration of the acylating agent at any given time.
-
Temperature Control: Running the reaction at lower temperatures generally disfavors di-acylation.[1]
-
-
Issue 3: Difficulty in Purifying 4-octanoylresorcinol
-
Question: My crude product from the Friedel-Crafts acylation is a complex mixture that is difficult to purify by column chromatography. Are there alternative purification strategies?
-
Answer: A complex crude product often indicates a combination of the issues mentioned above. Optimizing the reaction conditions to minimize byproducts is the best first step.[1] For purification:
-
Recrystallization: 4-octanoylresorcinol is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be a highly effective method for purification, especially at a larger scale, as it can selectively crystallize the desired product, leaving impurities in the mother liquor.[3]
-
Acid-Base Extraction: The phenolic nature of the product and starting material allows for purification via acid-base extraction. Dissolving the crude mixture in an organic solvent and washing with a weak base (like sodium bicarbonate solution) can help remove acidic impurities. However, care must be taken as the product itself is phenolic.
-
Step 2: Reduction of 4-octanoylresorcinol
Issue 1: Incomplete Reduction or Low Yield in Clemmensen Reduction
-
Question: I am struggling to achieve complete reduction of the ketone to the alkyl group using the Clemmensen reduction. What could be going wrong?
-
Answer: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic method for this transformation but can be finicky.[4][5]
-
Causality: The reaction occurs on the surface of the zinc, and its effectiveness can be hampered by poor quality reagents or insufficient mixing.[5] The strongly acidic conditions are necessary but can also lead to side reactions with sensitive substrates.[4][6]
-
Troubleshooting Steps:
-
Activate the Zinc: Ensure the zinc amalgam is freshly prepared and active. The amalgamation process is crucial for the reaction's success.
-
Sufficient Acid: Use a large excess of concentrated hydrochloric acid to maintain highly acidic conditions throughout the reaction.
-
Vigorous Stirring: The reaction is heterogeneous, so vigorous stirring is essential to ensure good contact between the organic substrate and the aqueous/solid phases.
-
Reaction Time and Temperature: The Clemmensen reduction often requires prolonged heating under reflux to go to completion.[7]
-
-
Issue 2: Safety and Environmental Concerns with Clemmensen Reduction
-
Question: I am concerned about the use of mercury and large volumes of concentrated acid, especially as I plan to scale up. Are there safer and more environmentally friendly alternatives?
-
Answer: Yes, the concerns regarding mercury toxicity and corrosive acid waste are valid. Several "greener" alternatives to the Clemmensen reduction are available.
-
Catalytic Hydrogenation: This is a widely used industrial method. The 4-octanoylresorcinol can be reduced using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C).[8] This method avoids the use of hazardous metals and corrosive acids. The reaction is typically run in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Wolff-Kishner Reduction: This method uses hydrazine (NH₂NH₂) and a strong base (like KOH) at high temperatures.[8] It is an effective alternative for substrates that are sensitive to strong acids.[9] However, hydrazine is toxic and requires careful handling.
-
Triethylsilane Reduction: A milder reduction can be achieved using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid. This method often proceeds under much milder conditions than the classical Clemmensen or Wolff-Kishner reductions.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the Friedel-Crafts acylation of resorcinol?
A1: Anhydrous, non-polar, aprotic solvents are preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are good solvents for the reactants and are inert under the reaction conditions. It is critical that the solvent is anhydrous, as any moisture will deactivate the Lewis acid catalyst.[10]
Q2: How can I monitor the progress of the Friedel-Crafts acylation and the reduction step?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1][3]
Q3: What are the expected yields for the synthesis of this compound?
A3: With optimized conditions, the Friedel-Crafts acylation step can yield 70-85% of 4-octanoylresorcinol. The subsequent reduction step, depending on the method chosen, can also be high-yielding, often in the range of 80-95%. Overall yields for the two-step process can be in the range of 55-80%.
Q4: What are the key considerations for scaling up this synthesis?
A4:
-
Heat Management: The Friedel-Crafts acylation is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and control byproduct formation. This may require the use of jacketed reactors with controlled cooling.
-
Reagent Addition: The slow, controlled addition of the acylating agent becomes even more critical at scale to manage the exotherm and minimize di-acylation.
-
Mixing: For the heterogeneous Clemmensen reduction, ensuring adequate mixing in a large reactor is essential for achieving a good reaction rate and complete conversion.
-
Work-up and Isolation: Handling large volumes of aqueous acid from the Clemmensen reduction requires appropriate infrastructure for safe quenching and disposal. At scale, purification by recrystallization is often more practical and cost-effective than chromatography.[3]
Q5: How should I store the final product, this compound?
A5: this compound, like many phenolic compounds, can be sensitive to light and air, leading to oxidation and discoloration. It should be stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C for long-term stability.[11]
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 4-octanoylresorcinol (Friedel-Crafts Acylation)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).
-
Addition of Reactants: The mixture is cooled to 0°C in an ice bath. A solution of resorcinol (1.0 eq) and octanoyl chloride (1.05 eq) in anhydrous DCM is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction is monitored by TLC.
-
Fries Rearrangement (if necessary): If O-acylation is observed, the reaction mixture can be gently heated to reflux (around 40°C for DCM) for 1-2 hours to promote the rearrangement to the C-acylated product.
-
Work-up: The reaction mixture is cooled to 0°C and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all solids have dissolved.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent like ethanol/water.
| Parameter | Recommendation | Rationale |
| Lewis Acid Stoichiometry | 1.2 - 1.5 equivalents | Ensures complexation with hydroxyls and product, driving C-acylation. |
| Temperature | 0°C initially, then room temp or reflux | Controls initial exotherm and promotes Fries rearrangement.[1] |
| Solvent | Anhydrous Dichloromethane | Inert, good solubility for reactants. Anhydrous conditions are critical.[10] |
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Setup: A hydrogenation vessel (e.g., a Parr shaker) is charged with 4-octanoylresorcinol (1.0 eq), 5% Palladium on Carbon (Pd/C, 1-5 mol%), and a suitable solvent such as ethanol.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
Reaction: The mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C) until the uptake of hydrogen ceases. The reaction is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite®.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or flash chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Pd/C | Effective and common catalyst for ketone reduction.[3] |
| Hydrogen Pressure | 50-100 psi | Sufficient pressure to drive the reaction efficiently. |
| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation. |
V. Visualization of Workflow
Diagram 1: Synthetic Workflow
Caption: Overall synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for the Friedel-Crafts acylation step.
VI. References
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Clemmensen reduction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Minimizing side-product formation in the Friedel-Crafts acylation for 5-Heptylresorcinol synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Process variables and surface response for alkylresorcinol (mg/100 g, dry matter) solid-liquid extraction with acetone from triticale bran, using HPLC. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from --INVALID-LINK--
-
Annamalai University. (n.d.). Clemmensen reduction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from --INVALID-LINK--
-
Ingenta Connect. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Determination of 4-n-butylresorcinol by fluorescence derivatization based on dopamine. Retrieved from --INVALID-LINK--
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Multiple response optimization for resorcinol and 4-n-butyl resorcinol. Retrieved from --INVALID-LINK--
-
Journal of the Korean Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from --INVALID-LINK--
-
Achmem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
YouTube. (2025). Clemmensen Reduction. Retrieved from --INVALID-LINK--
-
Reddit. (2020). Clemmensen Reduction Zinc Amalgam. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from --INVALID-LINK--
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
YouTube. (2018). C vs O acylation with question from csir-net exam. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Phenol. Retrieved from --INVALID-LINK--
-
Alicat Scientific. (n.d.). Five Tools to Optimize Bioreactor Production. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from --INVALID-LINK--
-
Eastern Mediterranean University. (n.d.). Chapter 15 Reactions of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: HPLC Quantification of 4-Hexylresorcinol. Retrieved from --INVALID-LINK--
-
Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Innovations and Challenges in Resorcinol Chemistry: From Synthesis to Industrial Applications -A Review. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-OCTYL-BENZENE-1,3-DIOL. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Self-Assembly 4-Butylresorcinol Deep Eutectic Solvent Nanoparticles for Efficient Transdermal Delivery and Whitening. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (2012). Showing metabocard for 1,3-Benzenediol (HMDB0032037). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 3. benchchem.com [benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
Technical Support Center: 4-Octylbenzene-1,3-diol Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-octylbenzene-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 4-octylresorcinol, is a phenolic compound belonging to the alkylresorcinol family.[1] Due to its structure, it serves as a versatile intermediate in organic synthesis for pharmaceuticals and fine chemicals.[2] It is also utilized in the formulation of UV absorbers and as a potent tyrosinase inhibitor, making it a valuable ingredient in cosmetics and for research into skin hyperpigmentation.[2][3]
Q2: What are the primary safety precautions when handling this compound?
A2: this compound is considered a hazardous chemical. It can cause skin irritation and serious eye irritation.[4][5] Inhalation of dust or mists may be harmful.[4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[4]
Q3: How should this compound be properly stored?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[2] It is recommended to store it under an inert gas atmosphere.[2] It is incompatible with strong oxidizing agents and strong bases.[4] As a resorcinol derivative, it may be sensitive to air and light, so protection from these elements is advised for long-term stability.
Compound Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂[1] |
| Molecular Weight | 222.32 g/mol [1] |
| Appearance | Typically a solid |
| Storage | 2-8°C, under inert gas[2] |
Troubleshooting Guide
Synthesis and Purification Issues
Q4: My synthesis of this compound resulted in a low yield. What are common causes?
A4: Low yields in the synthesis of 4-alkylresorcinols can stem from several factors. Common issues include incomplete reactions, formation of side-products, or loss of product during the workup and purification stages. The reaction often involves a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, and each step has potential pitfalls.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to ensure it has gone to completion before quenching.
-
Reagent Quality: Ensure all reagents, especially catalysts like aluminum chloride for acylation, are anhydrous and of high purity.
-
Temperature Control: Maintain the recommended temperature for each reaction step. Deviations can lead to side reactions.
-
Purification Loss: The product can be lost during aqueous workup if emulsions form. Ensure proper phase separation. During purification by column chromatography, choose an appropriate solvent system to avoid broad elution bands.
Q5: I am having difficulty with the final purification of the compound. What methods are recommended?
A5: Purification of 4-alkylresorcinols can be challenging due to the presence of structurally similar impurities.
-
Column Chromatography: This is the most common method. A silica gel column is effective.[7] Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A typical starting ratio might be 9:1, moving towards 4:1. Use TLC to determine the optimal solvent system beforehand.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final step. Test various solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find one where the compound is soluble when hot but sparingly soluble when cold.
Solubility and Formulation Issues
Q6: this compound is not dissolving in my aqueous buffer for a biological assay. What can I do?
A6: The long octyl chain gives the molecule significant hydrophobic character, leading to poor water solubility. Direct dissolution in aqueous buffers is often unsuccessful.
Solutions:
-
Prepare a Concentrated Stock Solution: First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilution: Serially dilute this stock solution in your aqueous assay buffer to achieve the final desired concentrations.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid affecting the biological system (enzyme, cells, etc.). Run a "vehicle control" with the same final solvent concentration to account for any effects of the solvent itself.
Table 2: Summary of Solubility Enhancement Strategies
| Method | Description | Advantages | Considerations |
| Co-Solvent | Dissolve in a water-miscible solvent (DMSO, Ethanol) before diluting in aqueous buffer. | Simple, effective for in vitro assays. | The final solvent concentration must be low and controlled to avoid biological interference. |
| pH Adjustment | Modify the pH of the buffer. | May improve solubility if the compound has ionizable groups. | This compound is not readily ionizable, so this may have a limited effect but can prevent aggregation. |
| Surfactants | Add a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to the buffer. | Can significantly increase apparent solubility by forming micelles. | Surfactants can interfere with some biological assays or protein activity. |
Biological Assay Issues
Q7: I am seeing inconsistent or non-reproducible results in my tyrosinase inhibition assay. What could be the problem?
A7: Variability in tyrosinase inhibition assays is a common issue.[8] The mechanism of how resorcinol derivatives interact with the enzyme can be complex, and several experimental factors can influence the outcome.[3]
Troubleshooting Workflow:
-
Compound Stability/Solubility: Ensure the compound is fully dissolved and has not precipitated out of solution at the tested concentrations. Prepare fresh dilutions for each experiment from a frozen stock.
-
Enzyme Activity: Tyrosinase can lose activity if not stored or handled correctly.[8] Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Always include a positive control (e.g., kojic acid) to confirm the enzyme is active and the assay is performing as expected.[8]
-
Substrate Quality: The substrate, L-DOPA, can auto-oxidize, leading to high background absorbance.[8] Prepare L-DOPA solution fresh immediately before each experiment and protect it from light.
-
Pipetting Accuracy: Ensure pipettes are calibrated, especially when handling small volumes of concentrated stock solutions.
Q8: My compound is showing high cytotoxicity in cell-based assays, masking its intended biological effect. How can I address this?
A8: Like many phenolic compounds, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to separate the cytotoxic effects from the specific activity you are investigating.
Experimental Approach:
-
Determine the Cytotoxicity Profile: Before your main experiment, perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) using the same cell line and incubation times.
-
Identify the Non-Toxic Concentration Range: From the cytotoxicity data, determine the highest concentration of your compound that does not significantly reduce cell viability (e.g., >90% viability).
-
Conduct Functional Assays: Perform your primary biological assays (e.g., measuring melanin production) using concentrations only within this pre-determined non-toxic range. This ensures that the observed effects are not simply a result of cell death.
Methodologies and Visualizations
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control Inhibitor)
-
DMSO (for stock solutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare a 10 mM stock solution of this compound and kojic acid in 100% DMSO. Create serial dilutions in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution to each well.
-
Add 20 µL of your test compound dilution (or DMSO for the vehicle control) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of L-DOPA solution to each well to start the reaction. The final volume is 200 µL.
-
-
Measure Activity:
-
Immediately measure the absorbance at ~475 nm (for dopachrome formation) every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Diagrams
References
- 1. 4-OCTYL-BENZENE-1,3-DIOL [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Modifying experimental protocols for 4-octylbenzene-1,3-diol
Welcome to the technical support guide for 4-octylbenzene-1,3-diol (4-octylresorcinol). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into modifying experimental protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your work with this versatile compound.
Introduction to this compound
This compound is a member of the alkylresorcinol family, amphiphilic phenolic lipids known for their wide range of biological activities.[1][2] These compounds are characterized by a polar dihydroxybenzene head and a non-polar alkyl tail, granting them unique properties.[3][4] Like its well-studied analog, 4-butylresorcinol, 4-octylresorcinol is of significant interest as a tyrosinase inhibitor, making it a valuable agent in dermatology and cosmetology for addressing hyperpigmentation.[5][6][7] It also serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[8]
This guide provides solutions to common challenges encountered during the synthesis, purification, and application of this compound.
Section 1: Troubleshooting the Synthesis Pathway
The most common and cost-effective route to 4-alkylresorcinols involves a two-step process: a Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone. This pathway avoids the carbocation rearrangements and polyalkylation issues common to direct Friedel-Crafts alkylation.[9][10][11]
Workflow: Synthesis of this compound
References
- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]
- 2. Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. specialchem.com [specialchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [myskinrecipes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. studylib.net [studylib.net]
Validation & Comparative
A Comparative Analysis of 4-octylbenzene-1,3-diol and Other Resorcinol Derivatives as Tyrosinase Inhibitors
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 4-octylbenzene-1,3-diol and other resorcinol derivatives as potent tyrosinase inhibitors. This document synthesizes experimental data, details key experimental protocols, and provides visual representations of the underlying biochemical pathways.
Introduction
Resorcinol and its derivatives are a well-established class of compounds recognized for their potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibitory action makes them highly valuable as active ingredients in topical formulations designed to address hyperpigmentation disorders such as melasma and age spots. This guide provides a detailed comparison of this compound (also known as 4-octylresorcinol) with other notable resorcinol derivatives, including 4-butylresorcinol and 4-hexylresorcinol. The comparative analysis is based on their tyrosinase inhibitory efficacy, supported by in vitro experimental data.
The primary mechanism of action for these 4-substituted resorcinols is the direct inhibition of tyrosinase. The resorcinol moiety is understood to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic activity and leading to a reduction in melanin production.
Comparative Efficacy: Tyrosinase Inhibition
The inhibitory potency of resorcinol derivatives against tyrosinase is a key determinant of their efficacy in treating hyperpigmentation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibitory strength.
A review of the scientific literature reveals a structure-activity relationship among 4-alkylresorcinols, where the length of the alkyl chain at the 4-position influences the inhibitory activity. While comprehensive, directly comparative studies that include 4-octylresorcinol are limited, the available data for other alkylresorcinols provide valuable insights.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 4-butylresorcinol | Human Tyrosinase | 21 | [1][2] |
| Mushroom Tyrosinase | 11.27 | [3] | |
| Melanin Production (in vitro) | 13.5 | [1][2] | |
| 4-hexylresorcinol | Human Tyrosinase | 94 | [1] |
| Mushroom Tyrosinase | Higher than crude extracts | [4] | |
| 4-octylresorcinol | Mushroom Tyrosinase | ~0.53 - 0.85 (for C3 to C14 analogues) | [5] |
Note: Specific IC50 values for 4-octylresorcinol against human tyrosinase were not available in the reviewed literature. The provided range for mushroom tyrosinase is based on a study of C3 to C14 4-alkylresorcinol analogues, which indicated that variations in the length of the linear alkyl side chains had a minimal impact on the recorded activities.[5]
Based on the available data, 4-butylresorcinol demonstrates the most potent inhibition of human tyrosinase among the compared derivatives with readily available data.[1][2] Clinical studies have also shown that a formulation containing 4-butylresorcinol was more effective and showed a faster onset of improvement in reducing age spots compared to formulations with 4-hexylresorcinol.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies for key assays are provided below.
Tyrosinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compounds (this compound, other resorcinol derivatives)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds and kojic acid in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the sodium phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the formation of dopachrome by reading the absorbance at approximately 475-492 nm in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay quantifies the effect of a compound on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (Fetal Bovine Serum, Penicillin-Streptomycin)
-
Test Compounds
-
Lysis Buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in culture plates and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
-
Melanin Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer to each well.
-
Incubate the plate at a higher temperature (e.g., 60-80°C) to dissolve the melanin granules.
-
-
Quantification:
-
Transfer the cell lysates to a 96-well microplate.
-
Measure the absorbance of the lysates at a wavelength between 405 nm and 492 nm using a microplate reader. The absorbance is directly proportional to the melanin content.
-
-
Data Normalization:
-
The melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay) or to the cell number to account for any effects on cell proliferation or viability.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. qvsiete.com [qvsiete.com]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-Alkylresorcinols as Tyrosinase Inhibitors: A Guide for Researchers
This guide provides an in-depth comparison of the efficacy of 4-octylbenzene-1,3-diol (4-octylresorcinol) and its structurally similar analogs, primarily focusing on their role as potent inhibitors of tyrosinase for applications in dermatology and drug development. We will dissect the structure-activity relationships, compare potencies through in vitro and in vivo data, and provide detailed experimental protocols for validation.
Introduction: The Challenge of Hyperpigmentation and the Role of Tyrosinase
Hyperpigmentary disorders, such as melasma and senile lentigines, are a significant concern in dermatology, arising from the overproduction of melanin.[1][2] The central enzyme in the melanin synthesis (melanogenesis) pathway is tyrosinase, a copper-containing metalloenzyme.[3][4] This enzyme catalyzes the rate-limiting steps of melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Consequently, the inhibition of tyrosinase is a primary strategy for developing depigmenting agents.[2]
While traditional agents like hydroquinone, kojic acid, and arbutin have been used, their efficacy is often limited, and they can present safety concerns.[1][3] This has driven research toward more potent and safer alternatives. The 4-substituted resorcinol derivatives have emerged as a highly promising class of tyrosinase inhibitors, demonstrating significantly greater potency.[4][5] This guide focuses on comparing the efficacy of members of this chemical family, specifically this compound and its shorter-chain analogs, 4-butylresorcinol and 4-hexylresorcinol.
Mechanism of Action: How 4-Alkylresorcinols Inhibit Melanogenesis
The primary mechanism by which 4-alkylresorcinols exert their depigmenting effect is through the direct competitive inhibition of the tyrosinase enzyme.[6][7][8] The resorcinol moiety (1,3-dihydroxybenzene) is structurally similar to tyrosine, allowing it to bind to the active site of the enzyme. The alkyl chain at the 4-position enhances this binding and improves skin penetration due to increased lipophilicity.[9]
Studies have shown that these compounds inhibit both the monophenolase and diphenolase activities of tyrosinase. Furthermore, some evidence suggests that certain derivatives, like 4-butylresorcinol, can also inhibit tyrosinase-related protein-1 (TRP-1), another key enzyme in the melanogenesis pathway, and suppress tyrosinase synthesis itself.[2][10] This multi-faceted inhibition makes them particularly effective.
The following diagram illustrates the melanogenesis pathway and the key points of inhibition by 4-alkylresorcinols.
Caption: The Melanogenesis Pathway and Sites of Inhibition by 4-Alkylresorcinols.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of tyrosinase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The length of the alkyl chain on the resorcinol ring plays a critical role in determining this potency.
In Vitro Tyrosinase Inhibition
Extensive research has demonstrated that 4-butylresorcinol is a remarkably potent inhibitor of human tyrosinase, far exceeding the potency of commonly used agents.[1][11] Clinical studies have also shown that 4-butylresorcinol is more effective than 4-hexylresorcinol and 4-phenylethylresorcinol.[11] While direct comparative data for 4-octylresorcinol is less common in the literature, the trend suggests that efficacy increases with alkyl chain length up to a certain point, after which reduced water solubility may impact activity in aqueous assay systems.[12] However, the increased lipophilicity of longer chains like octyl could theoretically enhance skin penetration.
| Compound | IC50 vs. Human Tyrosinase (μmol/L) | IC50 vs. Mushroom Tyrosinase (μmol/L) | Source |
| 4-Butylresorcinol | 21 | ~1.60 | [1][11],[12] |
| 4-Hexylresorcinol | 94 | Potent, values vary | [11] |
| Kojic Acid | ~500 | ~1.60 - 48.62 | [1][11],[5] |
| Hydroquinone | ~4400 | >1000 | [11],[13] |
| Arbutin | ~6500 | >5000 | [11],[13] |
| Note: IC50 values can vary based on the specific assay conditions, enzyme source (human vs. mushroom), and substrate used. Data is aggregated for comparison. |
Cellular & In Vivo Efficacy
The superior potency of 4-butylresorcinol is also observed in cellular models and clinical trials.
-
Cellular Assays : In MelanoDerm™ artificial skin models, 4-butylresorcinol was the most potent inhibitor of melanin production with an IC50 of 13.5 μmol/L, significantly outperforming hydroquinone (<40 μmol/L) and kojic acid (>400 μmol/L).[1][11] Studies in B16 melanoma cells also confirm that 4-butylresorcinol inhibits melanogenesis in a concentration-dependent manner without cytotoxicity.[2][7]
-
Clinical Studies : Clinical trials have validated the efficacy of 4-butylresorcinol for treating hyperpigmentation. A 0.1% cream showed rapid and significant efficacy in treating melasma within 8 weeks.[2] A 0.3% cream was also found to be safe and effective in Indian patients with melasma, showing a significant reduction in the modified Melasma Area Severity Index (mMASI) score.[10] In a direct comparison, a formula with 4-butylresorcinol showed a faster onset and higher degree of skin lightening on age spots compared to formulas with 4-hexylresorcinol.[11]
Experimental Methodologies & Protocols
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are validated methodologies for assessing the efficacy of 4-alkylresorcinols.
General Experimental Workflow
The following diagram outlines the typical workflow for screening and validating tyrosinase inhibitors.
Caption: Standard workflow for the development of a tyrosinase inhibitor.
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol determines the IC50 value of a test compound against mushroom tyrosinase, a common and reliable model.
A. Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., 4-octylresorcinol) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate and reader
B. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound or control to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.
-
Incubate the plate at 37°C and measure the absorbance again after a set time (e.g., 15-30 minutes).
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Control OD - Sample OD) / Control OD] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: Cellular Melanin Content Assay
This protocol measures the ability of a test compound to reduce melanin production in cultured B16F10 melanoma cells.
A. Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
Test compound
-
NaOH (1N) with 10% DMSO
-
96-well plate and reader
B. Procedure:
-
Cell Culture:
-
Seed B16F10 cells in a 96-well plate at a density of ~5 x 10³ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound in the presence of a stimulant like α-MSH (e.g., 100 nM) for 72 hours. Include a vehicle control (no compound) and a positive control.
-
-
Cell Lysis & Melanin Measurement:
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100 µL of 1N NaOH containing 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein content (determined by a separate protein assay like BCA) to account for any changes in cell number.
-
Calculate the percentage reduction in melanin content compared to the α-MSH-stimulated control.
-
Formulation, Safety, and Conclusion
Formulation: 4-alkylresorcinols are lipophilic, making them suitable for topical formulations like creams and serums.[14] However, their limited water solubility requires careful formulation, often using penetration enhancers or advanced delivery systems like nanoemulsions to improve bioavailability.[15][16] Formulations should also be in opaque, airless packaging and contain antioxidants to prevent degradation.[15][17]
Safety: 4-butylresorcinol is generally well-tolerated in topical applications at effective concentrations (0.1-0.3%).[2][10] While resorcinol derivatives can cause skin irritation at high concentrations, studies show that 4-butylresorcinol has a good safety profile for cosmetic use.[2][18] 4-hexylresorcinol also has a "Generally Recognized as Safe" (GRAS) status for certain applications.
Based on the established structure-activity relationship, this compound is predicted to be a potent inhibitor. Its longer alkyl chain may offer enhanced skin penetration, a critical factor for topical efficacy. However, further direct comparative studies, following the rigorous protocols outlined in this guide, are necessary to precisely quantify its efficacy relative to its shorter-chain analogs and to optimize its use in next-generation dermatological formulations.
References
- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 10. dovepress.com [dovepress.com]
- 11. qvsiete.com [qvsiete.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. 4-Butylresorcinol Formulation in Cosmetics - Industry News - News [mobelbiochem.com]
- 18. specialchem.com [specialchem.com]
Comparative Guide to Analytical Methods for 4-Octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 4-octylbenzene-1,3-diol. Due to the limited availability of validated methods specifically for this compound in peer-reviewed literature, this guide leverages data from analogous compounds, primarily other alkylated resorcinols and phenolic compounds. The presented methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed to assist in the development and validation of analytical protocols for this compound.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics of HPLC and GC-MS methods for the analysis of compounds structurally similar to this compound. These values should be considered as a baseline for method development and validation for this compound.
| Parameter | HPLC (for Alkylresorcinols/Phenylethyl Resorcinol) | GC-MS (for Phenolic Compounds) |
| Linearity (R²) | > 0.999[1] | > 0.99[2][3][4] |
| Accuracy (% Recovery) | 98 - 107%[5] | 70 - 115%[2][6] |
| Precision (% RSD) | < 2% (Intra-day)[5], < 7% (Inter-day)[5] | < 10%[4] |
| Limit of Detection (LOD) | 0.72 mg/L (UV)[1], 2 pg (CoulArray)[7] | 0.01 - 0.6 µg/L[4] |
| Limit of Quantitation (LOQ) | 2.39 mg/L (UV)[1], 5 pg (CoulArray)[7] | 0.10 - 0.66 µg/L[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Alkylated Resorcinols
This protocol is a generalized procedure based on validated methods for similar compounds and can be adapted for this compound.
a. Instrumentation and Columns:
-
An Agilent 1260 HPLC system or equivalent.[8]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or similar C18 reversed-phase column.[8]
-
Detector: Diode Array Detector (DAD) set at an appropriate wavelength (e.g., 280 nm)[8], or a Fluorescence Detector (FLD) for enhanced sensitivity.
b. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 40:60 v/v)[8] or a gradient elution using acetonitrile and water may be necessary to optimize the separation.
c. Chromatographic Conditions:
d. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For formulated products, an extraction step may be required.
e. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations across the expected sample concentration range.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at different concentrations.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Phenolic Compounds
This protocol is a generalized procedure that may require derivatization for a semi-volatile compound like this compound to improve its volatility and chromatographic behavior.
a. Instrumentation:
-
A GC system (e.g., Agilent) coupled with a Mass Spectrometric (MS) detector.
-
Column: A low-polarity capillary column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]
b. Reagents:
-
Helium (carrier gas)
-
A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) if required.
c. Chromatographic Conditions:
-
Injector Temperature: 275°C[9]
-
Injection Mode: Splitless[9]
-
Oven Temperature Program: 60°C hold for 5 min, then ramp at 8°C/min to 300°C and hold for 10 min.[9] This program should be optimized for this compound.
-
Carrier Gas Flow: Constant flow of approximately 1.5 mL/min.[9]
-
Transfer Line Temperature: 300°C[9]
d. Mass Spectrometer Conditions:
-
Ion Source Temperature: 280°C
-
Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
e. Sample Preparation and Derivatization (if necessary):
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Prepare working standards by dilution.
-
If derivatization is needed, react the analyte with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. Journal of Research in Pharmacy » Submission » Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Performance Benchmark: 4-Octylbenzene-1,3-diol in Dermatological and Antimicrobial Applications
This guide provides a comprehensive performance benchmark of 4-octylbenzene-1,3-diol, a resorcinol derivative, in key applications relevant to researchers, scientists, and drug development professionals. Its efficacy as a tyrosinase inhibitor for hyperpigmentation, its antioxidant capacity, and its antimicrobial properties are objectively compared with established alternatives. The data presented is supported by experimental findings from scientific literature.
Tyrosinase Inhibition: A Potent Agent for Hyperpigmentation
This compound and its analogs, particularly 4-butylresorcinol, have demonstrated significant inhibitory effects on tyrosinase, the key enzyme in melanin synthesis. This makes them highly effective agents in the treatment of hyperpigmentation disorders.
Comparative Efficacy of Tyrosinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency. The table below summarizes the IC50 values for 4-butylresorcinol (a close structural analog of this compound) and other common tyrosinase inhibitors.
| Compound | IC50 (µM) on Human Tyrosinase | Reference Compound(s) |
| 4-Butylresorcinol | 21 | Kojic Acid, Arbutin, Hydroquinone |
| Kojic Acid | ~500 | 4-Butylresorcinol, Arbutin, Hydroquinone |
| Arbutin | >5000 | 4-Butylresorcinol, Kojic Acid, Hydroquinone |
| Hydroquinone | >1000 | 4-Butylresorcinol, Kojic Acid, Arbutin |
Note: Lower IC50 values indicate greater potency. Data for 4-butylresorcinol is used as a proxy for this compound due to the high degree of structural and functional similarity and the availability of direct comparative studies.
Signaling Pathways and Mechanism of Action
4-Alkylresorcinols, including this compound, primarily act as competitive inhibitors of tyrosinase. They bind to the active site of the enzyme, preventing the substrate (L-tyrosine) from binding and initiating the melanin production cascade.
In Vivo vs. In Vitro Studies of 4-Octylbenzene-1,3-diol: A Comparative Analysis
The current body of research primarily focuses on the synthesis of 4-octylbenzene-1,3-diol and its derivatives. For instance, various methods for the synthesis of similar 4-(heterocycloalkyl)-benzene-1,3-diol compounds have been described. Furthermore, some studies have conducted in silico, or computer-based, pharmacological predictions for analogous compounds like 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols, suggesting potential for favorable pharmacokinetics. However, these computational models await validation through direct in vitro and in vivo experimentation.
This guide, therefore, serves to highlight the current state of knowledge and underscore the need for future research to elucidate the biological activity of this compound.
Quantitative Data Summary
Due to the absence of specific in vivo and in vitro studies on this compound, a quantitative data comparison table cannot be constructed at this time. Future research should aim to establish key parameters such as:
-
In Vitro:
-
IC₅₀/EC₅₀ values in relevant cell lines
-
Enzyme inhibition constants (Kᵢ)
-
Cell viability and cytotoxicity assays
-
Permeability and metabolic stability data
-
-
In Vivo:
-
LD₅₀ and other toxicity endpoints
-
Pharmacokinetic parameters (ADME: Absorption, Distribution, Metabolism, and Excretion)
-
Efficacy in relevant animal models
-
Biomarker modulation
-
Experimental Protocols
Detailed experimental methodologies for key in vivo and in vitro experiments are crucial for reproducibility and comparison. As no specific studies for this compound were found, the following are generalized protocols that would be essential for its future evaluation.
General In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro evaluation of a compound.
General In Vivo Experimental Workflow
Unveiling the Potency of 4-Octylbenzene-1,3-diol Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-octylbenzene-1,3-diol analogs, focusing on their structure-activity relationships as tyrosinase inhibitors and antioxidants. The data presented herein is curated from experimental studies to support further research and development in dermatology and pharmacology.
The core structure of this compound, a resorcinol derivative, has been a focal point of research due to the significant biological activities exhibited by its analogs. The resorcinol moiety (1,3-dihydroxybenzene) is widely recognized for its inhibitory effects on tyrosinase, a key enzyme in melanin synthesis, and its capacity to scavenge free radicals.[1][2][3] The nature of the substituent at the 4-position of the resorcinol ring plays a critical role in modulating the potency and efficacy of these compounds.[4]
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is primarily assessed through their tyrosinase inhibitory and antioxidant activities. The following tables summarize key quantitative data from various studies, offering a clear comparison of their performance.
Tyrosinase Inhibitory Activity
The inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data below compares the tyrosinase inhibitory activity of several 4-substituted resorcinol analogs. A lower IC50 value indicates a higher potency of the compound.
| Compound | Alkyl Chain Length | IC50 (µM) - Mushroom Tyrosinase | IC50 (µM) - Human Tyrosinase | Inhibition Type | Reference(s) |
| 4-n-Butylresorcinol | 4 | Not specified in provided texts | 8.3 (in MNT-1 cell lysates) | Competitive | [1][5] |
| 4-n-Hexylresorcinol | 6 | 0.15 - 0.56 | 21 - 131 | Competitive | [1] |
| 4-n-Octylresorcinol | 8 | Not specified in provided texts | Not specified in provided texts | Competitive | [2][3] |
| Thiamidol | - | Submicromolar | Potent | Competitive | [1] |
| Kojic Acid (Reference) | - | Potent | Less potent than Thiamidol | Competitive | [6][7] |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme (e.g., mushroom vs. human tyrosinase). Human tyrosinase data is more clinically relevant.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated using various assays that measure their ability to scavenge free radicals or chelate metals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The antioxidant activity generally increases with the number of hydroxyl groups.[8][9]
| Compound | Antioxidant Assay | Result | Reference(s) |
| 4-Substituted Resorcinols | General | Possess antioxidant properties due to the phenolic hydroxyl groups. | [8] |
| Phenolic Compounds | DPPH, ABTS, FRAP | Activity is structure-dependent, influenced by -OH groups. | [8][10][11] |
Structure-Activity Relationship (SAR) Insights
The collective data suggests several key SAR trends for 4-substituted resorcinol analogs:
-
The Resorcinol Moiety is Essential: The 1,3-dihydroxybenzene structure is crucial for tyrosinase inhibition, likely through chelation of the copper ions in the enzyme's active site.[1]
-
The 4-Alkyl Chain Length Influences Potency: The length and branching of the alkyl chain at the 4-position significantly impact the inhibitory activity. While direct comparisons for the octyl analog were not found in the provided text, studies on other 4-alkylresorcinols show a parabolic relationship between chain length and activity, with an optimal length for maximal inhibition.[4]
-
Lipophilicity Plays a Role: The lipophilicity, influenced by the alkyl chain, affects the compound's ability to penetrate cell membranes and interact with the enzyme. A study on various resorcinol derivatives indicated that the highest inhibition of melanin production occurred at a cLogP value of approximately 2.[12][13]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the mechanism of tyrosinase inhibition and a typical experimental workflow.
Caption: Mechanism of tyrosinase inhibition by this compound analogs.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing antioxidant and prooxidant activities of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Reproducibility of 4-Octylbenzene-1,3-diol and Its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of the performance of 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol) and its alternatives in key biological assays. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the design and execution of robust and reproducible experiments.
Performance Comparison of 4-Alkylresorcinols and Other Inhibitors
The primary biological activities of this compound and related 4-alkylresorcinols are the inhibition of tyrosinase and melanin synthesis, as well as antimicrobial effects. The following tables summarize quantitative data from various studies to allow for a clear comparison of their performance.
Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanogenesis. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.
Table 1: Comparative IC50 Values for Tyrosinase Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 4-n-Butylresorcinol | Human Tyrosinase | 21 | [1][2] |
| Mushroom Tyrosinase | >100 | [3] | |
| MelanoDerm™ Skin Model | 13.5 (melanin production) | [1][2] | |
| 4-Hexylresorcinol | Human Tyrosinase | 94 | [1] |
| Mushroom Tyrosinase | 0.56 | [4] | |
| 4-Phenylethylresorcinol | Human Tyrosinase | 131 | [1] |
| 4-Octylresorcinol (this compound) | Mushroom Tyrosinase | 0.53 - 0.85 (for C3 to C14 analogues) | [4] |
| Kojic Acid | Human Tyrosinase | ~500 | [1][2] |
| Mushroom Tyrosinase | 10 - 20 | [3] | |
| Hydroquinone | Human Tyrosinase | ~4400 | [1] |
| Arbutin | Human Tyrosinase | >5000 | [2] |
Melanin Synthesis Inhibition in Cellular Models
The efficacy of these compounds is often validated in cellular models, such as B16F10 mouse melanoma cells, by measuring the reduction in melanin content.
Table 2: Comparative Inhibition of Melanin Synthesis
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-n-Butylresorcinol | MelanoDerm™ Skin Model | 13.5 | [1][2] |
| B16F10 Melanoma Cells | Significantly inhibits in a concentration-dependent manner | [5][6][7] | |
| Kojic Acid | MelanoDerm™ Skin Model | >400 | [1][2] |
| Hydroquinone | MelanoDerm™ Skin Model | <40 | [1][2] |
Note: Specific IC50 values for melanin synthesis inhibition by 4-octylresorcinol in cellular models were not found in the reviewed literature. However, its potent tyrosinase inhibitory activity suggests it would be an effective inhibitor of melanogenesis.
Antibacterial Activity
4-Alkylresorcinols also exhibit antibacterial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 3: Comparative Antibacterial Activity (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Hexylresorcinol | Staphylococcus aureus | 20-50 | [8] |
| Escherichia coli | >50 | [8] | |
| Various oropharyngeal pathogens | ≤ 16 (for 19/25 strains) | [9] |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its alternatives, detailed and standardized protocols are essential.
In Vitro Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase (from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound or positive control solution to the respective wells. For the negative control (no inhibitor), add 20 µL of the buffer.
-
Add 20 µL of the mushroom tyrosinase solution to all wells except for the blank wells (to which 20 µL of buffer is added).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.[10]
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]
Cellular Melanin Content Assay
This assay measures the effect of a compound on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound (e.g., this compound)
-
Lysis buffer (1 N NaOH with 10% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate reader
Procedure:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 72 hours.
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding the lysis buffer to each well and incubate at 80°C for 1 hour to dissolve the melanin.[3]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm to quantify the melanin content.
-
A parallel MTT assay should be performed to assess cell viability and ensure that the observed decrease in melanin is not due to cytotoxicity.[3]
-
The melanin content is expressed as a percentage of the control (α-MSH stimulated cells without inhibitor).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can enhance understanding and improve reproducibility.
Melanogenesis Signaling Pathway and Inhibition by 4-Alkylresorcinols
4-Alkylresorcinols primarily exert their effect by directly inhibiting tyrosinase, the key enzyme in the melanin synthesis pathway.
Caption: Simplified melanogenesis pathway and the point of inhibition by 4-alkylresorcinols.
Experimental Workflow for Tyrosinase Inhibition Assay
A clear workflow for the tyrosinase inhibition assay helps in standardizing the experimental procedure.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Experimental Workflow for Cellular Melanin Content Assay
This diagram outlines the key steps in determining the effect of a compound on melanin production in a cell-based assay.
Caption: Workflow for the cellular melanin content assay.
Conclusion
While direct comparative data on the experimental reproducibility of this compound versus its alternatives is not extensively documented, this guide provides a framework for conducting such comparisons in a reproducible manner. The provided quantitative data for related 4-alkylresorcinols and other standard inhibitors serves as a valuable benchmark. By adhering to the detailed experimental protocols and understanding the underlying biological pathways, researchers can generate reliable and comparable data, contributing to the robust evaluation of this compound and other potential therapeutic agents. The structure-activity relationship suggests that this compound is likely a potent tyrosinase inhibitor, and further direct experimental validation is encouraged.
References
- 1. qvsiete.com [qvsiete.com]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Peer-reviewed studies on the biological effects of 4-octylbenzene-1,3-diol
A comprehensive guide for researchers and drug development professionals on the biological effects and efficacy of 4-butylresorcinol in comparison to other skin lightening agents.
4-Butylresorcinol, a derivative of resorcinol, has emerged as a highly effective inhibitor of melanin synthesis, positioning it as a compelling alternative to traditional hypopigmenting agents.[1][2] This guide provides a detailed comparison of its biological effects with other widely recognized compounds, supported by quantitative data from peer-reviewed studies. Its primary mechanism of action involves the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][4]
Quantitative Comparison of Tyrosinase Inhibition
The efficacy of various hypopigmenting agents is often quantified by their half-maximal inhibitory concentration (IC50) on tyrosinase activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for 4-butylresorcinol and its competitors against human tyrosinase.
| Compound | IC50 (Human Tyrosinase, in vitro) | IC50 (Melanin Production in MelanoDerm, in vivo model) |
| 4-Butylresorcinol | 21 µmol/L [5][6] | 13.5 µmol/L [5][6] |
| Hydroquinone | > 1000 µmol/L[7] | < 40 µmol/L[5][6] |
| Kojic Acid | ~500 µmol/L[5][6] | > 400 µmol/L[5][6] |
| Arbutin | > 5000 µmol/L[7] | > 5000 µmol/L[5][6] |
Note: The data clearly indicates the superior in vitro inhibitory capacity of 4-butylresorcinol on human tyrosinase compared to hydroquinone, kojic acid, and arbutin.[5][6] Interestingly, hydroquinone shows potent inhibition of melanin production in a skin model, suggesting a mechanism that may differ from direct tyrosinase inhibition.[5][6]
Clinical Efficacy and Safety Profile
Clinical studies have substantiated the in vitro findings, demonstrating the effectiveness of 4-butylresorcinol in treating hyperpigmentation disorders such as melasma and age spots.[5][8]
Key Clinical Findings:
-
In a study on subjects with age spots, twice-daily application of a formula containing 4-butylresorcinol led to a visible reduction in the appearance of the spots within 8 weeks.[5][6]
-
Another study found 4-butylresorcinol to be more effective than 4-hexylresorcinol and 4-phenylethylresorcinol in reducing the appearance of age spots.[5]
-
Compared to hydroquinone, 4-butylresorcinol exhibits a more favorable safety profile, with a lower incidence of adverse effects such as skin irritation, redness, and ochronosis (a blue-black skin discoloration).[1][2]
-
While hydroquinone remains a gold standard for treating stubborn pigmentation due to its extensive clinical history, 4-butylresorcinol is considered a gentler alternative, making it suitable for longer-term use and for individuals with sensitive skin.[9]
Mechanism of Action: Tyrosinase Inhibition
4-Butylresorcinol exerts its hypopigmenting effect by directly inhibiting the enzymatic activity of tyrosinase.[4][10] This enzyme catalyzes the first two rate-limiting steps in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By blocking these steps, 4-butylresorcinol effectively reduces the production of melanin. Some studies also suggest that it may inhibit tyrosinase-related protein-1 (TRP-1).[8][11]
Caption: Inhibition of the melanin synthesis pathway by 4-Butylresorcinol.
Experimental Protocols
Inhibition of Human Tyrosinase Activity (In Vitro Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the L-DOPA oxidase activity of human tyrosinase.
Methodology:
-
Human tyrosinase is prepared from recombinant sources or isolated from human melanoma cells.
-
A reaction mixture is prepared containing a buffered solution (e.g., phosphate buffer, pH 6.8), L-DOPA as the substrate, and the human tyrosinase enzyme.
-
The test compound (e.g., 4-butylresorcinol, hydroquinone) is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).
-
The formation of dopachrome, an intermediate in the melanin pathway, is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Inhibition of Melanin Production in a 3D Skin Model (MelanoDerm™)
Objective: To assess the in vivo efficacy of test compounds in inhibiting melanin production in a human skin equivalent model.
Methodology:
-
MelanoDerm™ tissues, which are 3D models of human epidermis containing melanocytes and keratinocytes, are cultured according to the manufacturer's instructions.
-
The culture medium is supplemented with the test compound at various concentrations.
-
The tissues are incubated for a specified period (e.g., 13 days), with the medium and test compound being replenished regularly.
-
At the end of the incubation period, the tissues are harvested.
-
The melanin content of the tissues is quantified. This can be done by solubilizing the melanin from the tissue and measuring its absorbance spectrophotometrically at a wavelength around 400 nm.
-
The percentage of inhibition of melanin production is calculated for each concentration of the test compound relative to a control tissue cultured without the inhibitor.
-
The IC50 value for melanin inhibition is determined from the dose-response curve.[5]
Conclusion
The available peer-reviewed data strongly supports the efficacy of 4-butylresorcinol as a potent inhibitor of human tyrosinase and a clinically effective agent for the treatment of hyperpigmentation.[5][6] Its superior in vitro performance and favorable safety profile compared to traditional agents like hydroquinone and kojic acid make it a valuable compound for the development of new dermatological and cosmetic products.[1][2] Researchers and formulators should consider the robust body of evidence supporting its use in addressing skin pigmentation disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Is 4-Butylresorcinol Better Than Hydroquinone - Chenlang [chenlangbio.com]
- 3. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. qvsiete.com [qvsiete.com]
- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. cityskinclinic.com [cityskinclinic.com]
- 10. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 11. dermatologytimes.com [dermatologytimes.com]
Safety Operating Guide
Proper Disposal of 4-octylbenzene-1,3-diol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of 4-octylbenzene-1,3-diol is essential for ensuring a safe laboratory environment and regulatory compliance. This guide offers a procedural, step-by-step approach to assist researchers, scientists, and drug development professionals in managing this compound responsibly.
Hazard Profile and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal.[1] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life, with long-lasting effects, making environmental containment a priority.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential eye damage.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] Causes damage to organs (Central nervous system, Blood) if swallowed. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any dust or vapors.
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, protective gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Prevent the material from entering drains or waterways. Cover drains if necessary.
-
Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Package for Disposal: Place the collected material and any contaminated absorbent into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in the hazardous waste container.
-
Seek Medical Attention: If skin or eye contact occurs, rinse cautiously with water for several minutes.[2] If irritation persists or if ingested, seek immediate medical attention.[2]
Disposal Procedures for this compound
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[2] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify the waste as hazardous due to its toxicity and environmental hazards.
-
Segregate waste this compound from other laboratory waste streams to avoid incompatible chemical reactions.
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for the waste.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound". Include hazard pictograms as appropriate.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling 4-octylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. The primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed or inhaled. It is also very toxic to aquatic life.[1][2] A comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Ensure gloves are tested to a relevant standard (e.g., EN 374). | To prevent skin contact, which can cause irritation.[2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from dust particles or splashes.[2] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant apron or coveralls should be worn. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) is necessary.[1] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is essential to minimize exposure and risk.
Workflow for Safe Handling of this compound
A high-level workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust generation.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Chemical Handling :
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
When weighing or transferring the substance, do so carefully to avoid creating dust.
-
Wash hands thoroughly after handling the substance.[2]
-
-
Decontamination :
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
-
Storage and Disposal Plans
Proper storage and disposal are critical for safety and environmental protection.
Table 2: Storage and Disposal Summary
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere. |
| Waste Segregation | Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed container. |
| Disposal | This material and its container must be disposed of as hazardous waste.[1] Do not empty into drains.[1] Contact a licensed professional waste disposal service to dispose of this material. |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste. They can be sent for recycling or reconditioning if they are triple-rinsed with an appropriate solvent, and the rinsate is collected as hazardous waste.[5] |
Spill Response
In the event of a spill, a prompt and appropriate response is crucial.
Spill Response Workflow
A step-by-step workflow for responding to a spill of this compound.
Spill Cleanup Procedure:
-
Immediate Actions :
-
Evacuate the immediate area and alert others nearby.
-
If the spill is large or in a poorly ventilated area, evacuate the entire room and contact your institution's environmental health and safety (EHS) office.
-
-
Cleanup :
-
For a small spill, and only if you are trained and have the appropriate PPE and spill kit, proceed with cleanup.
-
Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[1]
-
Avoid generating dust.
-
-
Decontamination and Disposal :
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
